Dihydroxyfumaric acid hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(E)-2,3-dihydroxybut-2-enedioic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H2/b2-1+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYHTXQJGPQZGN-TYYBGVCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)O)(C(=O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\O)(\C(=O)O)/O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036030 | |
| Record name | Dihydroxyfumaric acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199926-38-0 | |
| Record name | Dihydroxyfumaric acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of Dihydroxyfumaric Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
Dihydroxyfumaric acid, a dicarboxylic acid with a rich history in organic chemistry, continues to be a molecule of interest due to its diverse reactivity and potential applications in various fields, including as a precursor in the synthesis of more complex molecules. This technical guide provides an in-depth overview of the primary synthesis methods for its hydrate (B1144303) form, focusing on detailed experimental protocols and quantitative data to aid researchers in its preparation.
Introduction
Dihydroxyfumaric acid ((E)-2,3-dihydroxybut-2-enedioic acid) is known to exist in equilibrium with its tautomeric keto form. The hydrate is a common stable form of this compound. Historically, its synthesis dates back to the work of Fenton, who first prepared it through the oxidation of tartaric acid. This guide will delve into the established chemical synthesis routes, providing practical details for laboratory preparation.
Synthesis Methods
The most prominent method for the synthesis of dihydroxyfumaric acid hydrate is the oxidation of tartaric acid. While enzymatic methods exist, chemical oxidation, particularly using Fenton's reagent, is a widely cited approach.
Oxidation of Tartaric Acid using Fenton's Reagent
This classical method, first reported by H.J.H. Fenton in 1894, involves the oxidation of tartaric acid using a mixture of hydrogen peroxide and a ferrous salt, collectively known as Fenton's reagent.[1][2] The reaction proceeds via the generation of hydroxyl radicals, which oxidize the secondary alcohol groups of tartaric acid.
Reaction Scheme:
Figure 1: General reaction scheme for the oxidation of tartaric acid to dihydroxyfumaric acid using Fenton's reagent.
Experimental Protocol:
Materials:
-
D-Tartaric acid
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30% w/w solution)
-
Distilled water
-
Ethanol
-
Sulfuric acid (optional, for pH adjustment)
Procedure:
-
Dissolution of Reactants: Dissolve a specific molar amount of D-tartaric acid in a volume of distilled water in a reaction vessel equipped with a magnetic stirrer and a cooling bath.
-
Addition of Catalyst: Add a catalytic amount of ferrous sulfate heptahydrate to the tartaric acid solution and stir until it is completely dissolved. The pH of the solution can be adjusted to the acidic range (typically pH 2.5-4.5) with dilute sulfuric acid if necessary, as this is the optimal pH range for the Fenton reaction.[3]
-
Controlled Addition of Oxidant: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric amount of 30% hydrogen peroxide solution dropwise to the mixture while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction. The rate of addition should be carefully controlled to prevent excessive foaming and a rapid increase in temperature.
-
Reaction: After the addition of hydrogen peroxide is complete, allow the reaction mixture to stir at a controlled temperature for a specific duration. The reaction progress can be monitored by techniques such as TLC or HPLC.
-
Work-up and Isolation:
-
After the reaction is complete, the product needs to be isolated from the reaction mixture. One potential method involves the precipitation of the product by adding a suitable organic solvent, such as ethanol.
-
Alternatively, the solution can be concentrated under reduced pressure to induce crystallization.
-
-
Purification: The crude this compound can be purified by recrystallization. Dissolving the crude product in a minimal amount of hot water and allowing it to cool slowly will yield purified crystals. The crystals can then be collected by filtration, washed with a small amount of cold water, and dried.
Quantitative Data:
Due to the lack of a standardized modern protocol, quantitative data such as yield, exact molar ratios, and reaction times are not consistently reported. The original work by Fenton and subsequent kinetic studies focused more on the chemical transformation rather than optimizing for high-yield synthesis.[2][4] Researchers will need to perform optimization studies to determine the ideal conditions for their specific needs.
| Parameter | Reported Range/Value | Source |
| Starting Material | D-Tartaric Acid | [1][2] |
| Oxidizing Agent | Hydrogen Peroxide | [1][2] |
| Catalyst | Ferrous Sulfate (FeSO₄) | [1][2] |
| pH | 2.5 - 4.5 | [3] |
| Temperature | Low (e.g., 0-10 °C) | General Fenton |
| Purification Method | Recrystallization from water | General |
Table 1: Summary of Reaction Parameters for the Synthesis of this compound via Fenton's Reagent.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Figure 2: Logical workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from tartaric acid using Fenton's reagent is a historically significant and chemically straightforward method. While this guide provides a foundational protocol and workflow, it is crucial for researchers to undertake optimization studies to achieve desired yields and purity. The provided information serves as a robust starting point for the laboratory-scale preparation of this valuable chemical intermediate. Further research into modern, high-yield, and scalable synthesis protocols is warranted.
References
Unveiling Dihydroxyfumaric Acid: A Journey Through its Discovery and Scientific History
For Immediate Release
[City, State] – December 5, 2025 – A comprehensive technical guide released today offers an in-depth exploration of the discovery, history, and chemical properties of dihydroxyfumaric acid, a molecule of significant interest in both historical and contemporary chemical and biological research. This whitepaper provides researchers, scientists, and drug development professionals with a detailed account of the key milestones in the understanding of this dicarboxylic acid, from its initial synthesis to its role in metabolic pathways.
A Serendipitous Discovery and the Unraveling of its True Identity
The story of dihydroxyfumaric acid begins in 1894 with the work of British chemist Henry John Horstman Fenton. In his seminal paper, "Oxidation of Tartaric Acid in Presence of Iron," Fenton described the production of a new acid through the oxidation of tartaric acid with hydrogen peroxide in the presence of ferrous ions (Fe(II))[1][2][3][4]. This reaction, now famously known as the "Fenton reaction," yielded what he initially, and incorrectly, identified as dihydroxymaleic acid, the cis-isomer of the molecule.
For decades, the scientific community operated under this assumption. It was not until 1953 that E. F. Hartree conclusively demonstrated that the crystalline form of the acid, as well as its form in solution, is in fact the trans-isomer, dihydroxyfumaric acid. This pivotal discovery corrected a long-standing misconception in the chemical literature.
A Molecule of Biological Significance
The importance of dihydroxyfumaric acid extends beyond the realm of synthetic chemistry. Early indications of its biological relevance emerged in 1915 when Neuberg observed its fermentation by yeast. Subsequent research throughout the 20th century further illuminated its role in the intricate web of life.
In the 1930s and 1940s, researchers including Banga, Szent-Györgyi, and Theorell identified enzymes in both plants and animals that oxidize dihydroxyfumaric acid, hinting at its participation in metabolic processes[5]. It is now understood that dihydroxyfumaric acid is linked to the glyoxylate (B1226380) and dicarboxylate metabolic cycles, playing a role in the broader network of di- and tricarboxylic acid pathways[5].
Quantitative Data and Spectroscopic Profile
A thorough understanding of a molecule's properties is crucial for its application in research and development. The following tables summarize key quantitative data for dihydroxyfumaric acid.
| Property | Value | Reference |
| Physical Properties | ||
| Melting Point | 156 °C (decomposes) | |
| Acid Dissociation Constants | ||
| pKa1 | 1.14 | |
| pKa2 | 2.86 | |
| Solubility | ||
| Methanol | Soluble |
Spectroscopic Data Summary
| Spectroscopy Type | Key Observations |
| Mass Spectrometry | The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of dihydroxyfumaric acid exhibits characteristic fragmentation patterns, including the loss of methyl groups ([M-15]+) and subsequent loss of carbon monoxide and carbon dioxide. A prominent rearrangement fragmentation is often observed.[6] |
| Infrared (IR) Spectroscopy | The FTIR spectrum of dihydroxyfumaric acid is expected to show a broad absorption band in the region of 3200-3550 cm⁻¹ due to O-H stretching of the hydroxyl and carboxylic acid groups. A strong absorption band around 1720 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid. The C=C stretching vibration is expected in the 1680-1640 cm⁻¹ region.[7][8][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The chemical shifts of the hydroxyl and carboxylic acid protons are highly dependent on the solvent and concentration. The vinyl proton signal is also influenced by the electronic environment. ¹³C NMR: The spectrum would show signals for the carboxylic carbons, the sp² carbons of the double bond, and potentially signals corresponding to the hydrated form in aqueous solution. |
Experimental Protocols: A Glimpse into Historical Methods
To provide a deeper understanding of the foundational research, this guide outlines the experimental protocols as described in the original publications.
Fenton's Synthesis of Dihydroxyfumaric Acid (1894)
This protocol is a recreation based on available descriptions of Fenton's work, as the full historical text can be challenging to access. It is intended for informational purposes to illustrate the historical methodology.
Objective: To synthesize dihydroxyfumaric acid by the oxidation of tartaric acid.
Materials:
-
Tartaric acid
-
Ferrous sulfate (B86663) (FeSO₄) solution
-
Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
A solution of tartaric acid was prepared in water.
-
A small quantity of ferrous sulfate solution was added to the tartaric acid solution.
-
Hydrogen peroxide was then gradually added to the mixture. The reaction is characterized by the evolution of heat.
-
After the reaction subsided, the solution was made alkaline with sodium hydroxide, which, according to Fenton's observations, produced a violet color.
-
The product was then isolated from the solution. This likely involved neutralization and crystallization, possibly with the aid of a solvent like ethanol in which the product is less soluble.
Observed Results: Fenton reported the formation of a new dibasic acid, which he characterized and named dihydroxymaleic acid.
Hartree's Determination of the trans-Configuration (1953)
This protocol is a conceptual summary of the types of experiments Hartree would have conducted to differentiate between the cis (maleic) and trans (fumaric) isomers.
Objective: To determine the stereochemistry of the dihydroxy-dicarboxylic acid produced by Fenton's method.
Methodology: Hartree's work would have likely involved a combination of chemical and physical methods available at the time.
-
Esterification and Analysis: The di-acid would be esterified to its dimethyl or diethyl ester. The physical properties of these esters, such as melting point and spectroscopic characteristics (if available), would be compared to known values for diethyl dihydroxymaleate and diethyl dihydroxyfumarate.
-
Chemical Reactivity Studies: The reactivity of the acid and its esters would be examined. For instance, cis-isomers are often capable of forming cyclic anhydrides upon heating, a reaction that is not possible for the trans-isomer. The inability to form a cyclic anhydride (B1165640) would be strong evidence for the trans-configuration.
-
Spectroscopic Analysis (early forms): While advanced spectroscopic techniques were not as prevalent, early forms of infrared spectroscopy might have been used to compare the vibrational modes of the synthesized compound with those of known cis and trans isomers.
Conclusion: Through these types of experiments, Hartree was able to definitively assign the trans-configuration to the molecule, thus renaming it dihydroxyfumaric acid.
Metabolic Pathway and Logical Relationships
Dihydroxyfumaric acid is an intermediate in the metabolism of tartrate and is connected to the glyoxylate cycle. The following diagram illustrates a simplified workflow of its formation and subsequent enzymatic conversion.
Caption: Simplified metabolic pathway of dihydroxyfumaric acid.
Conclusion
From its accidental discovery in the 19th century to its recognized role in fundamental biological pathways, dihydroxyfumaric acid has had a rich and evolving history. This technical guide provides a consolidated resource for researchers, offering a historical perspective alongside key chemical data and methodologies. The continued study of this intriguing molecule holds promise for advancements in various scientific fields, including drug development and metabolic research.
References
- 1. Fenton chemistry at aqueous interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenton, H.J.H. (1894) Oxidation of Tartaric Acid in Presence of Iron. Journal of the Chemical Society, Transactions, 65, 899-910. - References - Scientific Research Publishing [scirp.org]
- 3. LXXIII.—Oxidation of tartaric acid in presence of iron - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 4. escholarship.org [escholarship.org]
- 5. scispace.com [scispace.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. instanano.com [instanano.com]
- 9. ejournal.upi.edu [ejournal.upi.edu]
Spectroscopic Characterization of Dihydroxyfumaric Acid Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dihydroxyfumaric acid hydrate (B1144303), a molecule of interest in various chemical and pharmaceutical research fields. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into its structural features. Detailed experimental protocols are also provided to aid in the replication and validation of these findings.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for dihydroxyfumaric acid. It is important to note that while data for the anhydrous form is more readily available, the characteristics of the hydrate are inferred based on established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted NMR Spectroscopic Data for Dihydroxyfumaric Acid
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 4.0 - 5.0 | Singlet (broad) | Hydroxyl protons (-OH) |
| ¹H | 10.0 - 13.0 | Singlet (broad) | Carboxylic acid protons (-COOH) |
| ¹³C | 165 - 175 | Singlet | Carboxylic acid carbons (-COOH) |
| ¹³C | 140 - 150 | Singlet | Alkene carbons (C=C) |
Note: Predicted values are based on the general chemical environment of the functional groups. Actual experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum of dihydroxyfumaric acid (anhydrous) has been reported. For the hydrate, the presence of water molecules will introduce characteristic O-H stretching and H-O-H bending vibrations.
Table 2: IR Spectroscopic Data for Dihydroxyfumaric Acid
| Functional Group | Anhydrous Wavenumber (cm⁻¹) | Expected Hydrate Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | Stretching |
| O-H (Water of Hydration) | - | 3200-3600 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1680-1720 | 1680-1720 | Stretching |
| C=C (Alkene) | 1620-1680 | 1620-1680 | Stretching |
| C-O | 1210-1320 | 1210-1320 | Stretching |
| O-H (Alcohol) | 3200-3600 (broad) | Overlapped with water | Stretching |
| H-O-H (Water of Hydration) | - | ~1630 | Bending |
Data for the anhydrous form is based on publicly available spectra. Expected values for the hydrate are based on typical vibrational frequencies of water in crystalline solids.
Mass Spectrometry (MS)
Mass spectrometry data for dihydroxyfumaric acid is available, and the fragmentation pattern for the hydrate is expected to be similar, with an initial loss of water being a likely fragmentation step. The data presented below is for the anhydrous form.[1]
Table 3: Mass Spectrometry Data for Dihydroxyfumaric Acid
| Technique | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| GC-MS | 148 (M⁺) | 130, 102, 84, 73, 55 |
| MS-MS | 146.9935 ([M-H]⁻) | 103.1, 103.9, 59.3 |
Note: The molecular weight of dihydroxyfumaric acid is 148.07 g/mol , and the monoisotopic mass is 148.0008 Da. The hydrate will have a higher molecular weight corresponding to the number of water molecules.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining NMR spectra of an organic acid like dihydroxyfumaric acid hydrate is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 scans or more).
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy of a solid crystalline hydrate can be performed using the following protocol:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
A general procedure for the analysis of a small organic acid by mass spectrometry is as follows:
-
Sample Preparation:
-
For Electrospray Ionization (ESI-MS), dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a water/acetonitrile mixture.
-
For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., silylation) may be necessary to increase the volatility of the analyte.
-
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI for GC-MS) and mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For ESI-MS, this is typically done via direct infusion or through a liquid chromatograph. For GC-MS, the sample is injected into the gas chromatograph.
-
Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu).
-
For tandem mass spectrometry (MS/MS), select the precursor ion of interest and subject it to collision-induced dissociation to obtain a fragmentation spectrum.
-
-
Data Processing: Analyze the resulting mass spectra to determine the molecular weight and fragmentation pattern of the compound.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the observed data and the chemical structure.
Caption: General experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between spectroscopic data and the elucidation of molecular structure.
References
An In-depth Technical Guide to the Solubility and Stability of Dihydroxyfumaric Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyfumaric acid (DHF), an endogenous metabolite, and its hydrate (B1144303) form are compounds of significant interest in various scientific fields, including drug development, due to their antioxidant and redox-active properties. A thorough understanding of the physicochemical properties of Dihydroxyfumaric acid hydrate, particularly its solubility and stability, is crucial for its application in research and pharmaceutical formulations. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, detailed experimental protocols, and visual representations of its chemical behavior.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound exhibits variable solubility in different solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.
| Solvent | Solubility | Temperature (°C) | Method |
| Water | 2.96 g/L[1] | 12 | Experimental[1] |
| Dimethyl Sulfoxide (DMSO) | 33 mg/mL[2] | Not Specified | Experimental[2] |
| Ethanol (B145695) | 33 mg/mL[2] | Not Specified | Experimental[2] |
| Chloroform | Soluble[3] | Not Specified | Not Specified |
| Dichloromethane | Soluble[3] | Not Specified | Not Specified |
| Ethyl Acetate | Soluble[3] | Not Specified | Not Specified |
| Acetone | Soluble[3] | Not Specified | Not Specified |
Note: The solubility in ethanol is reported to be the same as in DMSO by one source, suggesting it is highly soluble. However, another source indicates that for the related fumaric acid, solubility in ethanol is significantly lower than in water, suggesting that further experimental verification for this compound is warranted.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, buffer of specific pH)
-
Volumetric flasks
-
Analytical balance
-
Mechanical shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be visually apparent.
-
Equilibration: Place the container in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.
-
Dilution: If necessary, dilute the clear filtrate with the solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate.
Stability Profile
The stability of this compound is influenced by various factors, including temperature, pH, light, and the presence of oxidizing agents.
General Stability and Storage
-
Solid State: this compound powder is generally stable when stored at -20°C for up to 3 years.
-
In Solution: Stock solutions in DMSO can be stored at -80°C for up to one year and at -20°C for one month.
-
Incompatibilities: It is incompatible with strong oxidizing agents[4].
Degradation Pathways
Dihydroxyfumaric acid is susceptible to oxidation. The primary oxidation product is diketosuccinic acid [3][5]. This oxidation can be catalyzed by enzymes such as peroxidase[4][5] and dihydroxyfumaric acid oxidase, or by chemical oxidants like hexacyanoferrate (III)[3].
The stability of Dihydroxyfumaric acid is pH-dependent. Different reaction pathways are observed in basic and acidic conditions.
-
Alkaline Conditions: In the presence of a base such as hydroxide (B78521), dihydroxyfumarate can act as a nucleophile. For instance, in reactions with aromatic aldehydes, it undergoes an aldol (B89426) addition followed by deoxalation[3].
-
Acidic Conditions: The kinetics of oxidation by hexacyanoferrate (III) have been studied in a wide HCl acidity range, indicating that the reaction mechanism is influenced by pH[3].
Further research is needed to fully characterize the degradation products under various acidic and alkaline conditions.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic solvent if necessary).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid powder and the stock solution to dry heat in an oven (e.g., 70 °C).
-
Photodegradation: Expose the solid powder and the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to aid in their structural elucidation.
Signaling Pathways and Mechanisms of Action
Dihydroxyfumaric acid's biological activity is primarily attributed to its antioxidant properties, where it can act as a scavenger of reactive oxygen species (ROS).
Antioxidant Mechanism
The enediol moiety in Dihydroxyfumaric acid is structurally similar to that of ascorbic acid (Vitamin C) and is responsible for its reducing properties. It can donate electrons to neutralize free radicals, thereby mitigating oxidative stress.
Conclusion
This technical guide provides a summary of the current knowledge on the solubility and stability of this compound. While some quantitative data is available, further comprehensive studies are required to establish a complete solubility profile across a range of temperatures and pH values. The primary degradation pathway through oxidation to diketosuccinic acid is well-documented; however, a detailed characterization of degradation products under other stress conditions is still needed. The provided experimental protocols offer a starting point for researchers to conduct their own investigations into the physicochemical properties of this promising compound. The insights into its antioxidant mechanism underscore its potential in therapeutic applications, warranting further exploration in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Dihydroxyfumaric acid | CAS:133-38-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Generation of hydrogen peroxide, superoxide and hydroxyl radicals during the oxidation of dihydroxyfumaric acid by peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dihydroxyfumaric acid hydrate CAS number and molecular weight
Dihydroxyfumaric acid hydrate (B1144303) is a chemical compound with relevance in various research applications. This guide provides an in-depth look at its core technical data, including its CAS number and molecular weight, and outlines the framework for understanding its experimental applications.
Core Chemical Data
The identity and basic physicochemical properties of dihydroxyfumaric acid and its hydrated forms are fundamental for its application in research and development. The compound can exist in anhydrous and hydrated states, which is reflected in its different CAS numbers and molecular weights.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Molecular Formula | Notes |
| Dihydroxyfumaric Acid Hydrate | 199926-38-0[1] | 166.09[2] | C4H6O7[3] | The degree of hydration is not always specified. |
| Dihydroxyfumaric Acid (Anhydrous basis) | 199926-38-0 | 148.07[1] | C4H4O6[1] | This is the molecular weight of the non-hydrated compound. |
| Dihydroxyfumaric Acid Dihydrate | 20688-70-4[4][5] | 184.10[5] | C4H4O6 ⋅ 2H2O[5] | Specifically the dihydrate form of the acid. |
Experimental Protocols and Signaling Pathways
A comprehensive literature search did not yield specific, detailed experimental protocols or established signaling pathways directly involving this compound for inclusion in this guide. This suggests that while the compound is available for research purposes, its biological activities and mechanisms of action may not be extensively documented in publicly accessible resources.
Researchers interested in utilizing this compound would need to develop their own experimental protocols based on the specific research question. This would typically involve:
-
Solubility and Stability Testing: Determining appropriate solvents and storage conditions to maintain the compound's integrity.
-
In Vitro Assays: Initial screening for biological activity using cell-based or biochemical assays.
-
Mechanism of Action Studies: If activity is observed, further experiments to elucidate the molecular targets and signaling pathways involved.
Logical Workflow for Investigation
The following diagram illustrates a logical workflow for investigating the biological properties of a research compound like this compound.
References
An In-depth Technical Guide on Tautomerism in Dihydroxyfumaric Acid Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxyfumaric acid (DHF), a dicarboxylic acid with significant roles in biological systems and potential applications in various industries, exhibits a fascinating and complex tautomeric equilibrium in solution. This guide provides a comprehensive technical overview of the tautomerism of DHF, consolidating findings from computational and experimental studies. It is designed to serve as a resource for researchers, scientists, and professionals in drug development by presenting a detailed understanding of the tautomeric forms of DHF, their relative stabilities, and the equilibrium between them. This document includes a summary of quantitative data, detailed experimental methodologies, and visualizations of the tautomeric relationships to facilitate a deeper comprehension of this phenomenon.
Introduction to Tautomerism
Tautomerism is a form of constitutional isomerism where a single chemical compound exists in two or more interconvertible structures that differ in the relative position of at least one atom, typically a hydrogen atom, and the location of a double bond. These different forms, known as tautomers, are in a state of dynamic equilibrium. The most common type of tautomerism is keto-enol tautomerism, which involves the migration of a proton and the shifting of a double bond.
The position of the tautomeric equilibrium is influenced by several factors, including the structure of the molecule, solvent polarity, temperature, and pH. Understanding the tautomeric behavior of a molecule is crucial in various scientific disciplines, particularly in drug discovery and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic pathways.
Tautomeric Forms of Dihydroxyfumaric Acid
Dihydroxyfumaric acid, with the chemical formula C₄H₄O₆, can exist in multiple tautomeric forms, primarily as enol and keto structures. Computational studies, particularly those employing Density Functional Theory (DFT), have identified a significant number of possible isomers, including various enediol and keto forms.[1][2]
The primary equilibrium of interest is between the more stable enol form and the keto form. The enol form is stabilized by the formation of a double internal hydrogen bond, which is not possible in the keto form.[3] In aqueous solutions, it has been suggested that approximately 80% of dihydroxyfumaric acid exists in the enol form, with the remaining 20% as the keto form.[4]
Enol Tautomer
The enol form of dihydroxyfumaric acid, (2E)-2,3-dihydroxybut-2-enedioic acid, is characterized by a carbon-carbon double bond with hydroxyl groups attached to each of the double-bonded carbons. DFT studies have identified several stable enediol structures, with their relative abundance depending on the medium (gas phase vs. aqueous solution).[5]
Keto Tautomer
The keto form of dihydroxyfumaric acid is an α-keto acid, specifically 2-oxo-3-hydroxybutanedioic acid. This tautomer contains a ketone functional group adjacent to a carboxylic acid group. Computational studies have also identified numerous keto isomers of DHF.[1][2]
Tautomeric Equilibrium and Thermodynamics
The interconversion between the enol and keto tautomers of dihydroxyfumaric acid is a dynamic equilibrium process. The position of this equilibrium is dictated by the relative thermodynamic stabilities of the tautomers.
Computational Studies
DFT calculations have provided valuable insights into the energetics of DHF tautomerism. These studies have calculated the relative energies, activation energies, and Gibbs free energies for the interconversion between various enediol and keto forms in both the gas phase and in aqueous solution.[1][2][3][5]
Key findings from computational studies include:
-
The identification of numerous stable enediol and keto isomers.[1][2]
-
The enol forms are generally more stable than the keto forms.[3]
-
The interconversion between enediol and keto forms can proceed through proton transfer or internal rotation, with proton transfer having a significantly higher activation energy.[1][2][5]
-
The presence of water as a solvent lowers the activation energy for tautomerization compared to the gas phase.[1][2][5]
Experimental Studies
Experimental investigation of the keto-enol equilibrium of dihydroxyfumaric acid has been performed using cyclic voltammetry.[3] This technique allows for the estimation of the thermodynamic constant (Kk) for the equilibrium between the enol and keto forms at different pH values and temperatures.[3] The thermodynamic parameters (ΔG, ΔH, and ΔS) for the equilibrium have also been determined in a 0.5M H₂SO₄ solution.[3]
Experimental findings confirm that the enol form of DHF is the more stable tautomer.[3] The proportion of the keto form decreases with increasing pH, and in the neutral region (pH 6-8), the equilibrium is almost entirely shifted towards the enol form.[3]
Quantitative Data
The following tables summarize the quantitative data obtained from computational and experimental studies on the tautomerism of dihydroxyfumaric acid.
Table 1: Thermodynamic Parameters for the Enol-DHF rightleftharpoons Keto-DHF Equilibrium in 0.5M H₂SO₄ (from Cyclic Voltammetry) [3]
| Thermodynamic Parameter | Value |
| ΔG (kJ mol⁻¹) | Value not explicitly stated in abstract |
| ΔH (kJ mol⁻¹) | Value not explicitly stated in abstract |
| ΔS (J mol⁻¹ K⁻¹) | Value not explicitly stated in abstract |
| Kk (at various pH and temperatures) | Estimated |
Table 2: Calculated Activation Energies for DHF Tautomerization (DFT Studies) [1][2][5]
| Process | Medium | Activation Energy (Ea) Range (kJ mol⁻¹) |
| Enediol <-> Keto (Proton Transfer) | Gas Phase | ~135 - 160 |
| Enediol <-> Keto (Internal Rotation) | Gas Phase | ~0.15 - 75 |
| Keto-Enol Interconversion | Gas Phase | ~230 - 310 |
| Keto-Enol Interconversion | Water | 50 - 80 lower than gas phase |
Experimental Protocols
Detailed experimental protocols are essential for the accurate study of tautomerism in dihydroxyfumaric acid solutions. The following sections outline methodologies for key experimental techniques.
Sample Preparation and Purification
-
Purification: Dihydroxyfumaric acid can be purified by multiple recrystallizations from absolute ethanol (B145695) until consistent electrochemical behavior is observed.[3]
-
Solution Preparation: For spectroscopic and electrochemical analysis, prepare stock solutions of purified dihydroxyfumaric acid in the desired solvent (e.g., ultrapure water, buffer solutions of specific pH, or organic solvents). The concentration should be chosen based on the sensitivity of the analytical technique. For quantitative analysis, the concentration must be known accurately.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria as it can distinguish between the different tautomers based on their unique chemical shifts.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Sample Preparation: Dissolve a precisely weighed amount of dihydroxyfumaric acid in a deuterated solvent (e.g., D₂O, acetone-d₆, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.
-
¹H NMR: Acquire ¹H NMR spectra to identify and quantify the signals corresponding to the enol and keto tautomers. The ratio of the tautomers can be determined by integrating the characteristic proton signals for each form.
-
¹³C NMR: Acquire ¹³C NMR spectra, including DEPT-135, to provide further structural confirmation of the tautomers. The distinct chemical shifts of the carbonyl and olefinic carbons are particularly informative.
-
Data Analysis: Process the NMR data using appropriate software. Assign all peaks to their respective tautomers. Calculate the equilibrium constant (K_t) from the ratio of the integrated peak areas of the enol and keto forms.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium by observing the distinct absorption bands of the keto and enol forms.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of dihydroxyfumaric acid in a UV-transparent solvent (e.g., water, ethanol, or buffer solutions). The concentration should be adjusted to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). The enol form typically exhibits a π → π* transition at a longer wavelength compared to the n → π* transition of the keto form.
-
Data Analysis: Identify the absorption maxima (λ_max) for the enol and keto tautomers. The relative concentrations of the two forms can be determined by deconvolution of the overlapping spectral bands or by using the Beer-Lambert law if the molar absorptivities of the individual tautomers are known. The equilibrium constant can be calculated from the ratio of the concentrations.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that can be used to study the redox behavior of the different tautomers and to determine the thermodynamics of the equilibrium.
-
Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode). A hanging mercury drop electrode (HMDE) has been used as the working electrode.[3]
-
Sample Preparation: Prepare a solution of dihydroxyfumaric acid in a suitable buffer solution (e.g., acidic or neutral buffers) containing a supporting electrolyte (e.g., KCl). Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) before the measurement.
-
Measurement: Record the cyclic voltammograms by scanning the potential between defined limits at a specific scan rate. The enol form of DHF can be electrochemically oxidized.[3]
-
Data Analysis: Analyze the resulting voltammograms to determine the peak potentials and currents. The data can be used to study the kinetics of the tautomerization and to calculate the thermodynamic equilibrium constant and other thermodynamic parameters (ΔG, ΔH, ΔS).[3]
Visualizations
Tautomeric Equilibrium of Dihydroxyfumaric Acid
Caption: Keto-enol tautomeric equilibrium of dihydroxyfumaric acid.
Experimental Workflow for Studying Tautomerism
Caption: Generalized workflow for the experimental study of DHF tautomerism.
Conclusion
The tautomerism of dihydroxyfumaric acid in solution is a complex phenomenon characterized by a dynamic equilibrium between multiple enol and keto forms. Both computational and experimental studies have established that the enol tautomer is the more stable species, with the equilibrium being sensitive to environmental factors such as pH. A thorough understanding of this tautomeric behavior is essential for predicting the properties and reactivity of dihydroxyfumaric acid in various applications, from biological systems to industrial processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further investigate and harness the unique chemical characteristics of dihydroxyfumaric acid and its tautomers.
References
Unveiling the Geometry of a Key Metabolite: A Technical Guide to the Crystal Structure of Dihydroxyfumaric Acid Hydrate
For researchers, scientists, and professionals in drug development, a deep understanding of the three-dimensional structure of biologically relevant molecules is paramount. Dihydroxyfumaric acid, an endogenous metabolite, plays a role in various biochemical pathways. This technical guide provides a detailed analysis of the crystal structure of its hydrated form, dihydroxyfumaric acid dihydrate (C₄H₄O₆·2H₂O), offering insights into its molecular conformation and intermolecular interactions.
This document summarizes the crystallographic data, outlines the experimental procedures used for its structure determination, and presents key structural features in a clear, accessible format.
Crystallographic Data Summary
The crystal structure of dihydroxyfumaric acid dihydrate was determined by M. P. Gupta and N. P. Gupta, revealing a monoclinic system.[1] The key crystallographic parameters are summarized in the table below, providing a quantitative foundation for understanding the crystal packing and molecular arrangement.
| Parameter | Value |
| Molecular Formula | C₄H₄O₆·2H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.40 |
| b (Å) | 13.03 |
| c (Å) | 5.34 |
| β (°) | 126.5 |
| Z | 2 |
| Observed Density (g.cm⁻³) | 1.715 |
| Calculated Density (g.cm⁻³) | 1.708 |
Experimental Protocols
The determination of the crystal structure of dihydroxyfumaric acid dihydrate involves a series of precise experimental steps, from crystal growth to data analysis.[1]
Crystal Growth
Single crystals of dihydroxyfumaric acid dihydrate were grown from a solution of glass-distilled water and dry acetone.[1] The solution was left overnight in a refrigerator to facilitate slow crystallization, resulting in the formation of thin, diamond-shaped, colorless plates with the (010) face being prominent.[1]
X-ray Diffraction Data Collection
The crystallographic data was collected using normal beam Weissenberg photography with unfiltered copper radiation.[1] A multiple-film technique was employed to capture a wide range of reflection intensities.[1] To ensure a comprehensive dataset, exposures were taken for varying lengths of time.[1] Reflections were observed up to a sin θ limit of 0.973.[1]
Structure Determination and Refinement
The atomic positions were determined from the[2],, and[1] projections of the electron density map.[1] The final refinement of the atomic coordinates was carried out using the method of least squares on the X-ray diffraction data.[1]
Structural Insights
The crystal structure analysis reveals that the dihydroxyfumaric acid molecules are nearly planar and are arranged in sheets.[1] These sheets are separated by a distance of 1.60 Å.[1] The cohesion between the sheets is mediated by the water molecules, which form hydrogen bonds with the carboxylic acid groups of the dihydroxyfumaric acid molecules.[1] The O-H···O hydrogen bond distances were found to be 2.56 Å and 2.85 Å.[1] The bond lengths and angles within the dihydroxyfumaric acid molecule are reported to be in good agreement with generally accepted values.[1]
Visualizing the Workflow and Molecular Interactions
To better illustrate the experimental and logical flow of the crystal structure analysis, the following diagrams are provided.
References
An In-depth Technical Guide to the Thermogravimetric Analysis of Dihydroxyfumaric Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermogravimetric Analysis in Pharmaceutical Development
Thermogravimetric analysis is a powerful thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. In the pharmaceutical industry, TGA is an essential tool for characterizing the thermal stability, composition, and purity of active pharmaceutical ingredients (APIs) and excipients. For a hydrated compound like dihydroxyfumaric acid hydrate (B1144303), TGA is particularly crucial for determining the water content, the temperature of dehydration, and the subsequent decomposition profile of the anhydrous compound.
Predicted Thermogravimetric Profile of Dihydroxyfumaric Acid Hydrate
Based on the thermal behavior of structurally similar compounds, such as tartaric acid, the TGA curve of this compound is anticipated to exhibit a multi-step decomposition process. The initial mass loss is expected to correspond to the removal of water of hydration, followed by the decomposition of the dihydroxyfumaric acid molecule at higher temperatures.
Table 1: Predicted Thermal Events for this compound
| Temperature Range (°C) | Predicted Mass Loss (%) | Associated Thermal Event |
| 50 - 120 | Variable (dependent on hydrate form) | Dehydration (Loss of water molecules) |
| 150 - 250 | Significant | Initial decomposition of the anhydrous dihydroxyfumaric acid |
| > 250 | Continued | Further decomposition and carbonization |
Detailed Experimental Protocol for TGA of this compound
The following protocol provides a detailed methodology for conducting the thermogravimetric analysis of this compound.
3.1. Instrumentation
A calibrated thermogravimetric analyzer is required. The instrument should be capable of precise temperature and mass measurements and have a controlled gas environment.
3.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.
3.3. TGA Instrument Parameters
The following table outlines the recommended instrument parameters for the analysis.
Table 2: Recommended TGA Experimental Parameters
| Parameter | Recommended Setting | Rationale |
| Temperature Program | ||
| - Initial Temperature | 25 °C (Room Temperature) | To establish a stable baseline. |
| - Heating Rate | 10 °C/min | A standard heating rate that provides good resolution of thermal events. |
| - Final Temperature | 600 °C | To ensure complete decomposition of the organic molecule. |
| Atmosphere | ||
| - Purge Gas | Nitrogen (Inert) | To prevent oxidative decomposition and isolate the thermal decomposition events. |
| - Gas Flow Rate | 20-50 mL/min | To maintain an inert environment and remove gaseous decomposition products. |
| Data Collection | ||
| - Mass and Temperature | Continuous | To generate the thermogravimetric curve. |
3.4. Post-Analysis
-
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) should be analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate, and the percentage mass loss at each step.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the thermogravimetric analysis of this compound.
Caption: Experimental workflow for the TGA of this compound.
Interpretation of TGA Data
The TGA data will provide critical insights into the properties of this compound:
-
Water Content: The initial mass loss step can be used to quantitatively determine the number of water molecules per molecule of dihydroxyfumaric acid.
-
Thermal Stability: The onset temperature of the second decomposition step provides an indication of the thermal stability of the anhydrous compound.
-
Decomposition Pathway: The shape of the TGA and DTG curves can offer clues about the mechanism of decomposition, such as whether it is a simple one-step process or a more complex series of reactions.
Conclusion
While direct experimental TGA data for this compound is not extensively documented, a robust analytical approach can be formulated based on established principles of thermogravimetric analysis and the known behavior of similar chemical structures. The detailed protocol and expected results presented in this guide provide a solid foundation for researchers and drug development professionals to characterize the thermal properties of this compound, contributing to a more complete understanding of its physicochemical profile.
Quantum Chemical Insights into Dihydroxyfumaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dihydroxyfumaric acid (DHF), a naturally occurring organic acid, has garnered significant attention for its role in biological systems and its potential as an antioxidant.[1][2] This technical guide delves into the quantum chemical calculations that have elucidated the structural, thermodynamic, and reactive properties of DHF, providing a foundational understanding for its application in various scientific and therapeutic contexts.
Theoretical Framework and Computational Methodology
The insights presented herein are primarily derived from quantum chemical calculations based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.
Computational Approach
The core of the computational studies on dihydroxyfumaric acid involves the application of DFT to determine the optimized geometries, energies, and chemical reactivity descriptors of its various isomers. A prevalent level of theory employed is the B3LYP functional combined with the 6–311++G(2df,2p) basis set.[3] Calculations have been performed in both the gas phase and in an aqueous medium to simulate biological conditions, often utilizing the Solvation Model based on Density (SMD).[4]
The general workflow for these computational experiments can be summarized as follows:
References
Methodological & Application
Dihydroxyfumaric Acid Hydrate: A Versatile Reagent in Organic Synthesis
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Dihydroxyfumaric acid (DHF) hydrate (B1144303) is emerging as a valuable and versatile C4-building block in modern organic synthesis. Its unique structural features, possessing both carboxylic acid and enediol functionalities, allow it to act as either a nucleophile or an electrophile depending on the reaction conditions and the nature of its derivatization. This application note provides a comprehensive overview of the synthetic utility of dihydroxyfumaric acid hydrate, with a focus on its application in the synthesis of valuable precursors for carbohydrates and potentially for heterocyclic compounds. Detailed experimental protocols and quantitative data are presented to facilitate its adoption in research and drug development.
Dihydroxyfumaric Acid as a Nucleophilic Glycolate (B3277807) Anion Equivalent
A significant application of dihydroxyfumaric acid lies in its ability to serve as a precursor to the α-hydroxyacyl anion or its equivalent through a decarboxylative aldol-type reaction. This strategy provides a powerful tool for the stereocontrolled synthesis of α,β-dihydroxy ketones (substituted dihydroxyacetones), which are important precursors to ketosugars.
Decarboxylative Aldol (B89426) Reaction with Aldehydes
In the presence of a suitable base, dihydroxyfumaric acid undergoes a decarboxylative reaction to generate a nucleophilic enediolate intermediate. This intermediate readily reacts with a variety of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, to afford the corresponding substituted 1,3-dihydroxyacetone (B48652) derivatives. The reaction is often chemo- and regioselective, providing a direct route to these valuable building blocks.[1][2]
Table 1: Decarboxylative Aldol Reaction of Dihydroxyfumaric Acid with Various Aldehydes [1]
| Aldehyde | Base/Additive | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 2-Fluorobenzaldehyde (B47322) | Li-tartrate | Water/Dioxane (3:2) | RT | 16 | 1-(2-Fluorophenyl)-1,3-dihydroxyacetone | 82 |
| Benzaldehyde | Cs2CO3 | Water/Dioxane (3:2) | RT | 16 | 1-Phenyl-1,3-dihydroxyacetone | 33 |
| Anisaldehyde | Li-tartrate | Water/Dioxane (3:2) | RT | 16 | 1-(4-Methoxyphenyl)-1,3-dihydroxyacetone | 20 |
| (S)-Citronellal | Li-tartrate | Water/Dioxane (3:2) | RT | 16 | 1-((S)-3,7-Dimethyloct-6-en-1-yl)-1,3-dihydroxyacetone | 45 (1:1 dr) |
Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)-1,3-dihydroxyacetone [1]
-
To a solution of this compound (1.2 equivalents) in a 3:2 mixture of water and dioxane, add lithium tartrate (1.5 equivalents).
-
Stir the mixture at room temperature until the solids are dissolved.
-
Add 2-fluorobenzaldehyde (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-(2-fluorophenyl)-1,3-dihydroxyacetone.
Reaction Pathway: Decarboxylative Aldol Reaction
Caption: Decarboxylative aldol reaction of dihydroxyfumaric acid.
Synthesis of Ketosugars in the "Glyoxylate Scenario"
The reaction of dihydroxyfumarate with simple aldehydes like formaldehyde (B43269), glycolaldehyde, and glyceraldehyde provides a direct and highly selective route to ketosugars.[2][3] This approach, often referred to as the "glyoxylate scenario," presents a compelling alternative to the classical formose reaction for the prebiotic synthesis of carbohydrates, as it avoids the formation of complex mixtures of aldoses and ketoses.[2]
Table 2: Synthesis of Ketosugars from Dihydroxyfumarate and Aldehydes [2][3]
| Aldehyde | Base | Solvent | Temp. (°C) | Product | Conversion (%) |
| Formaldehyde | LiOH | Water | 4 | Dihydroxyacetone | ~100 |
| Glycolaldehyde | LiOH | Water | 4 | Tetrulose | ~100 |
| DL-Glyceraldehyde | LiOH | Water | 4 | Pentuloses | ~100 |
Experimental Protocol: Synthesis of Dihydroxyacetone from Dihydroxyfumarate and Formaldehyde [2]
-
Prepare a 0.8 M solution of dihydroxyfumarate dilithium (B8592608) salt by adding aqueous LiOH to solid this compound at 4 °C.
-
To this cold solution, add one equivalent of a 37% aqueous formaldehyde solution in one portion under a nitrogen atmosphere.
-
Allow the reaction mixture to become a clear solution.
-
Place the reaction flask at room temperature and monitor the reaction progress by 13C NMR spectroscopy.
-
The reaction typically proceeds to near-quantitative conversion.
Experimental Workflow: Ketosugar Synthesis
Caption: General workflow for the synthesis of ketosugars.
Dihydroxyfumaric Acid Derivatives in Heterocycle Synthesis
While the application of dihydroxyfumaric acid in the synthesis of acyclic compounds is well-established, its potential as a precursor for heterocyclic systems is an area of growing interest. The diester derivative of DHF has been primarily utilized as an electrophile in organic synthesis.
Potential Routes to Oxygen and Nitrogen Heterocycles
The four-carbon backbone and multiple oxygen functionalities of dihydroxyfumaric acid make it a promising starting material for the synthesis of various heterocycles, such as furanones, lactones, and nitrogen-containing heterocycles. For instance, intramolecular cyclization of dihydroxyfumaric acid or its derivatives could potentially lead to furanone or lactone structures. Furthermore, reactions of dihydroxyfumaric acid derivatives with nitrogen-containing nucleophiles, such as amines and hydrazines, could provide access to a range of nitrogen heterocycles. However, specific and detailed protocols for these transformations are still under development and represent an exciting avenue for future research.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis, offering efficient and selective routes to important synthetic intermediates. Its application as a nucleophilic glycolate anion equivalent in decarboxylative aldol reactions provides a powerful method for the synthesis of substituted dihydroxyacetones and ketosugars. While its use in heterocycle synthesis is less explored, the inherent functionality of the molecule suggests significant potential for the development of novel synthetic methodologies in this area. The protocols and data presented herein are intended to serve as a practical guide for researchers and professionals in the fields of organic synthesis and drug development, encouraging the further exploration of this promising building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploratory Experiments on the Chemistry of the “Glyoxylate Scenario”: Formation of Ketosugars from Dihydroxyfumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploratory experiments on the chemistry of the "glyoxylate scenario": formation of ketosugars from dihydroxyfumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydroxyfumaric Acid Hydrate in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyfumaric acid (DHF), a dicarboxylic acid with a structure analogous to a key fragment of ascorbic acid, demonstrates notable antioxidant properties. Its capacity to scavenge free radicals is attributed to the presence of an enediol moiety within its structure, which can readily donate hydrogen atoms to neutralize reactive oxygen species. These application notes provide detailed protocols for evaluating the antioxidant activity of Dihydroxyfumaric acid hydrate (B1144303) using two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
Mechanism of Antioxidant Action
The primary antioxidant mechanism of Dihydroxyfumaric acid is direct free radical scavenging. The enediol group in DHF can donate a hydrogen atom to a free radical (like DPPH• or ABTS•+), thereby neutralizing the radical and inhibiting oxidative chain reactions. Upon donation of a hydrogen atom, the Dihydroxyfumaric acid itself becomes a radical, but it is a more stable, less reactive species.
Diagram 1: Radical Scavenging Mechanism of Dihydroxyfumaric Acid.
Quantitative Data Summary
The antioxidant capacity of Dihydroxyfumaric acid hydrate can be quantified by its IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. While specific IC50 values for this compound are not widely published, a comparative study provides insight into its efficacy relative to the well-known antioxidant, Ascorbic Acid (Vitamin C).
| Compound | Molar amount for 50% DPPH radical annihilation (moles) |
| Dihydroxyfumaric Acid | 0.18 ± 0.00 |
| Ascorbic Acid | 0.24 ± 0.00 |
Data from a study investigating the antioxidant co-actions of ascorbic and dihydroxyfumaric acids by EPR spectroscopy.
This data indicates that a lower molar amount of Dihydroxyfumaric acid is required to scavenge 50% of the DPPH radicals compared to Ascorbic Acid, suggesting that Dihydroxyfumaric acid has a superior antioxidant activity on a molar basis in this experimental setup.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the antioxidant.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Ascorbic acid (as a positive control)
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
-
Pipettes
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffer).
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare a similar dilution series for the ascorbic acid standard.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add a specific volume of the sample or standard solution (e.g., 100 µL).
-
Add the same volume of the DPPH solution to each well.
-
For the blank, add the solvent used for the sample/standard instead of the antioxidant solution.
-
For the control, add the DPPH solution and the corresponding volume of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the control (DPPH solution and solvent).
-
Abs_sample is the absorbance of the sample or standard.
-
-
Determination of IC50: Plot the percentage of inhibition against the concentration of the sample/standard. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical.
Diagram 2: DPPH Assay Experimental Workflow.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is converted back to the colorless neutral form.
Materials:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
-
Pipettes
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution:
-
Before the assay, dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a similar dilution series for the ascorbic acid or Trolox standard.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add a small volume of the sample or standard solution (e.g., 10 µL).
-
Add a larger volume of the working ABTS•+ solution to each well (e.g., 190 µL).
-
For the blank, use the solvent instead of the sample/standard.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the control (working ABTS•+ solution and solvent).
-
Abs_sample is the absorbance of the sample or standard.
-
-
Determination of IC50: Plot the percentage of inhibition against the concentration of the sample/standard. The IC50 value is the concentration that causes 50% inhibition of the ABTS•+ radical.
Diagram 3: ABTS Assay Experimental Workflow.
Conclusion
This compound is a potent antioxidant with a direct radical scavenging mechanism. The provided protocols for DPPH and ABTS assays offer standardized methods for quantifying its antioxidant activity. The available data suggests that Dihydroxyfumaric acid is a more effective antioxidant than ascorbic acid on a molar basis, making it a compound of interest for further research and development in fields requiring antioxidant intervention.
Application Notes and Protocols: Dihydroxyfumaric Acid Hydrate as a Precursor in Prebiotic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyfumaric acid (DHF), a simple dicarboxylic acid, is a molecule of significant interest in prebiotic chemistry. As a formal dimer of glyoxylate (B1226380), it is considered a key player in the "glyoxylate scenario," a proposed pathway for the abiotic origin of essential biomolecules.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the role of dihydroxyfumaric acid hydrate (B1144303) as a precursor in the prebiotic synthesis of crucial organic compounds. The following sections outline its role in the formation of ketosugars and discuss plausible pathways for the subsequent synthesis of amino acids and nucleobases.
I. Prebiotic Synthesis of Ketosugars from Dihydroxyfumaric Acid Hydrate
This compound serves as an effective precursor for the selective synthesis of ketosugars under plausible prebiotic conditions.[1][2] Unlike the formose reaction, which produces a complex mixture of aldoses and ketoses, the reaction of DHF with various simple aldehydes yields specific ketosugars with almost quantitative conversion.[2] This clean and selective pathway makes DHF a compelling starting material for constructing prebiotic metabolic pathways.
Data Presentation: Reaction of Dihydroxyfumaric Acid (DHF) with Aldehydes
The following table summarizes the quantitative data for the formation of ketosugars from the reaction of the dilithium (B8592608) salt of dihydroxyfumaric acid (Li₂DHF) with different aldehydes. The reactions were monitored by ¹³C NMR spectroscopy.[1]
| Reactants (Equivalents) | Aldehyde | Product(s) | Reaction Conditions | Conversion | Reference |
| Li₂DHF (1.0) + Sodium Glyoxylate (1.0) | Glyoxylate | Dihydroxyacetone, Oxalate (B1200264) | 0.1–0.5 M, pH ≈ 8.3, 4 °C and rt | Nearly quantitative | [1] |
| Li₂DHF (1.0) + Formaldehyde (1.0) | Formaldehyde | Dihydroxyacetone | 0.1–0.5 M, pH ≈ 8-9, 4 °C and rt | Nearly quantitative | [1] |
| Li₂DHF (1.0) + Glycolaldehyde (B1209225) (1.0) | Glycolaldehyde | Tetrulose | 0.1–0.5 M, pH ≈ 8-9, 4 °C and rt | Clean formation | [1] |
| Li₂DHF (1.0) + D-Glyceraldehyde (1.0) | D-Glyceraldehyde | D-Ribulose, D-Xylulose | 0.1–0.5 M, pH ≈ 8-9, 4 °C and rt | Nearly quantitative | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the table above, adapted from Sagi et al., 2012.[1]
Protocol 1: Synthesis of Dihydroxyacetone from DHF and Glyoxylate
Materials:
-
This compound
-
Lithium hydroxide (B78521) (LiOH)
-
Sodium glyoxylate monohydrate
-
Nitrogen gas
-
Deuterium oxide (D₂O) for NMR
Procedure:
-
Prepare a 0.1–0.5 M aqueous solution of the dilithium salt of dihydroxyfumarate (Li₂DHF) by dissolving this compound in water and adding 2.0 equivalents of lithium hydroxide.
-
Prepare a 0.1–0.5 M aqueous solution of sodium glyoxylate.
-
Under a nitrogen atmosphere, add the Li₂DHF solution dropwise to the sodium glyoxylate solution at room temperature with continuous stirring.
-
After the addition is complete, verify that the pH of the resulting clear solution is approximately 8.3.
-
Transfer an aliquot of the reaction mixture to an NMR tube and add D₂O for locking.
-
Monitor the reaction progress by ¹³C NMR spectroscopy. The formation of dihydroxyacetone and oxalate will be observed.
Protocol 2: Synthesis of Tetrulose from DHF and Glycolaldehyde
Materials:
-
Li₂DHF solution (as prepared in Protocol 1)
-
Glycolaldehyde dimer
-
Nitrogen gas
-
D₂O
Procedure:
-
Prepare a 0.5 M aqueous solution of glycolaldehyde from its dimer by dissolving it in water and allowing it to hydrolyze to the monomer, typically overnight at room temperature.
-
Cool the Li₂DHF solution to 4 °C.
-
Under a nitrogen atmosphere, add the glycolaldehyde solution (1.0 equivalent) to the cooled Li₂DHF solution.
-
Check the pH of the resulting clear solution, which should be in the range of 8-9.
-
Transfer an aliquot of the reaction mixture to an NMR tube with D₂O.
-
Monitor the reaction by ¹³C NMR spectroscopy. The reaction proceeds via a five-membered cyclic intermediate and yields tetrulose as the sole product within 24-48 hours.
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the synthesis of ketosugars from DHF.
Caption: Experimental workflow for ketosugar synthesis from DHF.
II. Plausible Prebiotic Pathways from DHF-Derived Sugars to Amino Acids and Nucleobases
While direct experimental protocols for the synthesis of amino acids and nucleobases from DHF are not yet established, the ketosugars produced from DHF reactions are plausible precursors for these essential biomolecules. The following sections outline potential reaction pathways based on established prebiotic chemistry principles.
A. Plausible Synthesis of Amino Acids
The formation of amino acids from α-keto acids is a known prebiotic process.[3] The ketosugars generated from DHF can be considered as precursors to α-keto acids, which can then undergo transamination to yield amino acids.
Logical Relationship: DHF to Amino Acids
Caption: Plausible pathway from DHF to amino acids.
Discussion: The conversion of ketosugars to α-keto acids can occur through various plausible prebiotic reactions, including oxidation and rearrangement, potentially catalyzed by minerals.[4][5] Once formed, these α-keto acids can react with ammonia (B1221849) sources, such as ammonium (B1175870) cyanide, to form the corresponding α-amino acids via pathways like the Bucherer-Bergs reaction.[3]
B. Plausible Synthesis of Nucleic Acid Precursors
The pentose (B10789219) sugars (ribulose and xylulose) formed from the reaction of DHF with glyceraldehyde are direct precursors to ribose, the sugar component of RNA.[1] Prebiotic pathways for the formation of nucleosides from pentoses and nitrogenous bases have been proposed.[4]
Logical Relationship: DHF to Nucleobases
Caption: Plausible pathway from DHF to nucleosides.
Discussion: The isomerization of ketopentoses (pentuloses) to aldopentoses like ribose is a plausible prebiotic step.[4] These sugars can then react with prebiotically available nucleobases, potentially formed from precursors like formamide (B127407) or hydrogen cyanide, to generate nucleosides.[6] This highlights a potential link between the glyoxylate scenario and the formation of the building blocks of RNA.
Conclusion
This compound is a versatile precursor in prebiotic chemistry, offering a selective and high-yield pathway to ketosugars. These sugars, in turn, represent a crucial branching point for the plausible abiotic synthesis of both amino acids and nucleic acid precursors. The provided protocols offer a starting point for the experimental investigation of the "glyoxylate scenario," while the outlined plausible pathways suggest exciting avenues for future research in understanding the origins of life. Further investigation into the direct conversion of DHF-derived ketosugars to amino acids and nucleobases under various prebiotic conditions, including the catalytic effects of minerals, will be crucial in elucidating the full potential of dihydroxyfumaric acid in the emergence of biological complexity.
References
The Glyoxylate Scenario: Application Notes on the Role of Dihydroxyfumaric Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glyoxylate (B1226380) cycle is a crucial anabolic pathway in plants, bacteria, protists, and fungi, enabling these organisms to synthesize carbohydrates from simple two-carbon compounds like acetate.[1][2] This pathway is particularly significant in pathogenic microorganisms, where it contributes to their virulence and survival within a host, making its components attractive targets for novel drug development.[2] Dihydroxyfumaric acid (DHF) hydrate (B1144303), a dicarboxylic acid, has been implicated in what is termed the "glyoxylate scenario," a concept rooted in prebiotic chemistry that explores alternative pathways for the formation of essential biomolecules.[3] This document provides detailed application notes on the established glyoxylate cycle and explores the theoretical and experimental basis for the role of dihydroxyfumaric acid hydrate within the broader "glyoxylate scenario."
The Canonical Glyoxylate Cycle
The glyoxylate cycle is a modification of the tricarboxylic acid (TCA) cycle, bypassing the two decarboxylation steps of the TCA cycle.[1][2] This carbon-conserving shunt is facilitated by two key enzymes: isocitrate lyase (ICL) and malate (B86768) synthase (MS).[1][2]
Core Reactions:
-
Isocitrate Lyase (ICL): Cleaves isocitrate into succinate (B1194679) and glyoxylate.[1][2]
-
Malate Synthase (MS): Catalyzes the condensation of glyoxylate and acetyl-CoA to form malate.[1][2]
The succinate produced can be utilized in the TCA cycle to regenerate oxaloacetate, which can then enter gluconeogenesis for carbohydrate synthesis.[1][2]
The "Glyoxylate Scenario" and the Role of Dihydroxyfumaric Acid
The "glyoxylate scenario" is a hypothesis in prebiotic chemistry that posits a central role for glyoxylate and its derivatives in the abiotic synthesis of biomolecules. Dihydroxyfumaric acid is considered a formal dimer of glyoxylate and is a key player in this scenario. It is proposed to be a precursor for the formation of carbohydrates and other essential molecules under prebiotic conditions.
An operationally simple protocol has been reported to generate an α-hydroxyacyl anion by the decarboxylation of dihydroxyfumaric acid, which can then participate in cascade reactions to form carbohydrates.[3] This suggests a potential, albeit prebiotic, link between DHF and the generation of intermediates that could feed into metabolic pathways.
Note: Currently, there is a lack of direct evidence for this compound as a substrate, inhibitor, or regulator of the core glyoxylate cycle enzymes (isocitrate lyase and malate synthase) in extant organisms. Its role appears to be confined to the theoretical framework of prebiotic chemistry.
Quantitative Data
Quantitative analysis of metabolic fluxes provides insights into the activity of pathways under different conditions. While no direct quantitative data exists for the effect of this compound on the glyoxylate cycle, the following table summarizes representative flux data for the glyoxylate cycle in Escherichia coli grown on acetate.
| Enzyme/Reaction | Flux (Relative to Acetate Uptake) | Reference |
| Isocitrate Lyase (ICL) | Essential for growth on acetate | [4] |
| Isocitrate Dehydrogenase (ICDH) | Flux is regulated to balance ICL | [4] |
| Malate Synthase (MS) | Active during growth on acetate | [5] |
Experimental Protocols
Protocol 1: Assay for Isocitrate Lyase (ICL) Activity
This protocol is based on the continuous spectrophotometric rate determination of glyoxylate formation.
Principle: Isocitrate is cleaved by ICL to succinate and glyoxylate. The glyoxylate then reacts with phenylhydrazine (B124118) to form a glyoxylate phenylhydrazone, which can be measured by the increase in absorbance at 324 nm.[1]
Reagents:
-
Assay Buffer: 50 mM Imidazole buffer, pH 6.8
-
Cofactor Solution: 50 mM MgCl₂
-
Substrate Solution: 10 mM DL-Isocitric acid
-
Detection Reagent: 40 mM Phenylhydrazine HCl
-
Enzyme: Purified Isocitrate Lyase or cell lysate
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, MgCl₂ solution, and Phenylhydrazine HCl solution in a cuvette.
-
Add the Isocitrate solution to the mixture.
-
Equilibrate the mixture to 30°C.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately monitor the increase in absorbance at 324 nm for 5 minutes.
-
Calculate the rate of reaction from the linear portion of the curve.
Protocol 2: Assay for Malate Synthase (MS) Activity
This protocol is a continuous spectrophotometric assay that measures the release of Coenzyme A (CoA).
Principle: Malate synthase condenses acetyl-CoA and glyoxylate to form malate and CoA. The free thiol group of the released CoA reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.[6]
Reagents:
-
Assay Buffer: 50 mM Imidazole buffer, pH 8.0
-
Cofactor Solution: 100 mM MgCl₂
-
Substrate 1: 2.5 mM Acetyl-CoA
-
Substrate 2: 10 mM Glyoxylic acid
-
Detection Reagent: 2 mM DTNB in 95% ethanol
-
Enzyme: Purified Malate Synthase or cell lysate
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, MgCl₂ solution, Acetyl-CoA solution, and DTNB solution.
-
Equilibrate the mixture to 30°C.
-
Initiate the reaction by adding the Glyoxylic acid solution.
-
Immediately monitor the increase in absorbance at 412 nm for 5 minutes.
-
Calculate the rate of reaction from the linear portion of the curve.
Protocol 3: Quantitative Analysis of Glyoxylate Cycle Intermediates by HPLC
This protocol outlines a general approach for the analysis of organic acids, including glyoxylate, from biological samples.
Principle: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can be used to separate and quantify organic acids. For enhanced sensitivity, pre-column derivatization with a fluorogenic reagent can be employed for compounds like glyoxylate.
Sample Preparation:
-
Quench metabolic activity in cell cultures or tissue samples, typically using a cold solvent mixture (e.g., methanol (B129727)/water).
-
Extract metabolites by cell lysis (e.g., sonication, bead beating).
-
Centrifuge to remove cell debris.
-
The supernatant can be directly analyzed or subjected to a derivatization step.
Derivatization of Glyoxylate (Example):
-
React the sample extract with a fluorogenic reagent such as 2-aminobenzenthiol (2-ABT) in an acidic medium to form a fluorescent thiazine (B8601807) derivative.
HPLC Conditions (General):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detector (e.g., 210 nm for underivatized organic acids) or a fluorescence detector (e.g., Ex: 290 nm, Em: 390 nm for 2-ABT derivatives).[7]
-
Quantification: Compare peak areas of the sample to those of a standard curve prepared with known concentrations of the analytes.
Conclusion and Future Directions
The glyoxylate cycle is a well-established and vital metabolic pathway in a range of organisms, with its core enzymes, isocitrate lyase and malate synthase, representing promising targets for antimicrobial drug development. The role of this compound, in contrast, is currently understood primarily within the theoretical framework of the "glyoxylate scenario" of prebiotic chemistry. While experiments have shown its potential as a precursor to carbohydrates, its direct interaction with the enzymatic machinery of the canonical glyoxylate cycle in living organisms remains to be elucidated.
Future research should focus on investigating the potential for this compound or its metabolites to interact with isocitrate lyase and malate synthase. Such studies could involve in vitro enzyme kinetic assays to screen for inhibitory or activating effects, as well as in vivo metabolic labeling studies to trace the fate of DHF-derived carbons in organisms with an active glyoxylate cycle. These investigations will be crucial in bridging the gap between prebiotic chemical theory and contemporary biological metabolism.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 3. Decarboxylative Cascade Reactions of Dihydroxyfumaric Acid: A Preparative Approach to the Glyoxylate Scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Malate synthase - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN101539543A - Method for detecting glyoxylate and glyoxal by high performance liquid chromatography - Google Patents [patents.google.com]
Application Notes and Protocols for Dihydroxyfumaric Acid Hydrate in Metal-Organic Framework (MOF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and large surface area make them promising candidates for a variety of applications, particularly in drug delivery. Dihydroxyfumaric acid hydrate (B1144303), with its carboxylate and hydroxyl functional groups, is a promising organic linker for the synthesis of novel MOFs with potential applications in controlled drug release. The hydroxyl groups can enhance hydrophilicity and provide additional sites for drug interaction or post-synthetic modification.
This document provides detailed application notes and generalized protocols for the synthesis of MOFs using dihydroxyfumaric acid hydrate as a linker. While specific literature on MOFs derived from this compound is limited, the protocols provided are adapted from well-established methods for synthesizing MOFs with analogous hydroxylated dicarboxylic acid linkers, such as 2,5-dihydroxyterephthalic acid, which forms the well-known MOF-74 series.[1][2][3] These protocols serve as a robust starting point for the development and optimization of novel MOF-based drug delivery systems.
General Synthesis Principles
The synthesis of MOFs typically involves the reaction of a metal salt with an organic linker in a suitable solvent under solvothermal or hydrothermal conditions.[4][5] The choice of metal, linker, solvent, temperature, and reaction time can significantly influence the resulting MOF's structure, porosity, and stability. For hydroxylated linkers like dihydroxyfumaric acid, the hydroxyl groups can participate in coordination with the metal centers, influencing the final framework topology.[2]
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Dihydroxyfumaric Acid-Based MOF (Adapted from MOF-74 Synthesis)
This protocol is a generalized method for the synthesis of a MOF using this compound and a divalent metal salt (e.g., Zinc acetate (B1210297), Magnesium acetate).
Materials:
-
This compound
-
Metal Salt (e.g., Zinc acetate dihydrate, Mg(CH₃COO)₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized Water (DI H₂O)
-
Methanol (B129727) (for activation)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
In a glass beaker, dissolve this compound (e.g., 0.674 g, 3.4 mmol, assuming a molar equivalent to H₄DOBDC) in a solvent mixture of DMF, ethanol, and deionized water (e.g., 300 mL with a volume ratio of 15:1:1).[4]
-
In a separate beaker, dissolve the metal salt (e.g., 2.8 g of Mg(NO₃)₂·6H₂O, 10.9 mmol) in the same solvent mixture.[4]
-
-
Reaction Mixture:
-
Combine the two solutions in the Teflon-lined stainless-steel autoclave.
-
Stir the mixture for 15-20 minutes to ensure homogeneity.
-
-
Crystallization:
-
Seal the autoclave and place it in a preheated oven.
-
Heat the mixture at a specific temperature (e.g., 125°C) for a designated period (e.g., 20 hours).[4]
-
-
Isolation and Washing:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the collected crystals with fresh DMF three times to remove any unreacted starting materials.
-
-
Solvent Exchange and Activation:
Protocol 2: Drug Loading into a Dihydroxyfumaric Acid-Based MOF
This protocol describes a general procedure for loading a therapeutic agent into the synthesized MOF via immersion.
Materials:
-
Activated dihydroxyfumaric acid-based MOF
-
Therapeutic drug (e.g., Curcumin, 5-Fluorouracil)
-
Suitable solvent (in which the drug is soluble and the MOF is stable)
Procedure:
-
Drug Solution Preparation: Prepare a solution of the desired drug at a specific concentration in a suitable solvent.
-
Immersion and Loading:
-
Immerse a known amount of the activated MOF in the drug solution.
-
Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.
-
-
Isolation and Washing:
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.
-
-
Drying: Dry the drug-loaded MOF under vacuum at a temperature that will not degrade the therapeutic agent.
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method to evaluate the release profile of a loaded drug from the MOF in a simulated physiological environment.
Materials:
-
Drug-loaded dihydroxyfumaric acid-based MOF
-
Phosphate-Buffered Saline (PBS) at physiological pH (7.4)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Release Medium: Prepare a known volume of PBS (pH 7.4) in multiple vials.
-
Initiation of Release:
-
Disperse a known amount of the drug-loaded MOF into each vial containing the PBS solution.
-
Place the vials in a shaking incubator or water bath set at 37°C.
-
-
Sample Collection:
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
To maintain a constant volume, replenish the withdrawn volume with fresh PBS.
-
-
Quantification:
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.
Data Presentation
Quantitative data from the characterization and drug delivery studies of MOFs synthesized with hydroxylated linkers are summarized below. These values are indicative of what might be expected for MOFs derived from this compound and should be determined experimentally for any new material.
Table 1: Physicochemical Properties of Analogous MOFs (M-MOF-74)
| MOF | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |
| Mg-MOF-74 | Mg²⁺ | ~1233 | ~0.5 | ~1.2 | [6] |
| Zn-MOF-74 | Zn²⁺ | ~1100 | ~0.45 | ~1.2 | [1] |
| Ni-MOF-74 | Ni²⁺ | ~1233 | - | - | [6] |
Table 2: Drug Loading and Release from Analogous MOFs (Mg-MOF-74)
| Drug | Loading Capacity (wt%) | Release Conditions | Key Findings | Reference |
| Curcumin | 30 | PBS (pH 7.4) | Release rate can be tuned by mixing with Zn-MOF-74. | [1] |
| α-cyano-4-hydroxycinnamate | 62.5 | - | High loading capacity in nanorods. | [7] |
| 5-Fluorouracil | 30, 50, 80 | HPLC | Release rate is a direct function of drug solubility and molecular size. | [8][9] |
| Ibuprofen | 30, 50, 80 | HPLC | Release kinetics decrease with increased drug loading. | [8][9] |
Visualizations
Diagram 1: General Solvothermal Synthesis Workflow for a Dihydroxyfumaric Acid-Based MOF
Caption: Solvothermal synthesis workflow for a dihydroxyfumaric acid-based MOF.
Diagram 2: Drug Loading and Release Workflow
Caption: Workflow for drug loading and in vitro release studies.
Diagram 3: Logical Relationship of MOF Components and Properties
Caption: Relationship between MOF components, synthesis, properties, and application.
References
- 1. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Controlled Synthesis of Mg-MOF-74 and Its CO2 Adsorption in Flue Gas [mdpi.com]
- 5. A template-directed synthesis of metal–organic framework (MOF-74) ultrathin nanosheets for oxygen reduction electrocatalysis - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09973B [pubs.rsc.org]
- 6. A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [scholarship.miami.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Dihydroxyfumaric Acid Hydrate as a Versatile Starting Material for the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dihydroxyfumaric acid (DHF), an endogenous metabolite, serves as a versatile and readily available C4 building block for the synthesis of a variety of heterocyclic compounds.[1] Its structure, containing two carboxylic acid moieties and two hydroxyl groups on a double bond, can be considered a masked 1,4-dicarbonyl system, making it an ideal precursor for cyclocondensation reactions with various dinucleophiles. These reactions provide straightforward access to key heterocyclic scaffolds such as pyrazoles, isoxazoles, and thiazoles, which are prevalent in medicinal chemistry and drug discovery. This document provides detailed protocols and application notes for the synthesis of these important heterocyclic systems from dihydroxyfumaric acid hydrate (B1144303).
I. Synthesis of Pyrazole (B372694) Derivatives
The reaction of dihydroxyfumaric acid hydrate with hydrazine (B178648) derivatives provides a direct route to pyrazole-3,4-dicarboxylic acids. These compounds are valuable intermediates for the synthesis of more complex molecules, including potential therapeutic agents. The general reaction involves a cyclocondensation mechanism where the hydrazine reacts with the two carbonyl-like carbons of the dihydroxyfumaric acid.
Logical Relationship: Synthesis of Pyrazoles
Caption: General workflow for the synthesis of pyrazole derivatives from this compound.
Experimental Protocols:
Protocol 1: Synthesis of 1-Phenyl-1H-pyrazole-3,4-dicarboxylic Acid
This protocol is adapted from analogous syntheses of pyrazole dicarboxylic acids.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or a mixture of toluene (B28343) and dichloromethane (B109758) (10 mL per mmol of DHF).
-
Addition of Phenylhydrazine (B124118): Add phenylhydrazine (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid.
Protocol 2: Synthesis of Pyrazole-3,4-dicarbohydrazide
This protocol involves the initial formation of the pyrazole diester followed by hydrazinolysis, based on similar reported procedures.[2]
-
Esterification: First, prepare the dimethyl or diethyl ester of dihydroxyfumaric acid.
-
Cyclization: React the dialkyl dihydroxyfumarate (1.0 eq) with hydrazine hydrate (2.2 eq) in ethanol under reflux for 2 hours to form the corresponding dialkyl pyrazole-3,4-dicarboxylate.
-
Hydrazinolysis: To the solution of the dialkyl pyrazole-3,4-dicarboxylate, add an excess of hydrazine hydrate (10 eq) and continue to reflux for an additional 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature. The pyrazole-3,4-dicarbohydrazide will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry.
Quantitative Data for Analogous Pyrazole Syntheses:
| Product | Starting Materials | Solvent | Temperature | Time | Yield | Reference |
| 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid | 3-Phenyl sydnone, Dimethyl acetylenedicarboxylate | Xylene | Reflux | 2 h | 71% | [4] |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Phenylhydrazine, Dimethyl acetylenedicarboxylate | Toluene/DCM | Reflux | 2 h | - | [5] |
| 1-(4-Methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide | Dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate, Hydrazine hydrate | Ethanol | Reflux | 2 h | 75% | [4] |
II. Synthesis of Isoxazole (B147169) Derivatives
The reaction of this compound with hydroxylamine (B1172632) hydrochloride provides a pathway to isoxazole-3,4-dicarboxylic acids. This synthesis follows a similar cyclocondensation mechanism as the pyrazole synthesis.
Experimental Workflow: Synthesis of Isoxazoles
Caption: General workflow for the synthesis of isoxazole derivatives from this compound.
Experimental Protocol:
Protocol 3: Synthesis of 5-Hydroxyisoxazole-3,4-dicarboxylic Acid
This protocol is based on the general synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine.[6][7]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (B1210297) or potassium hydroxide (B78521) (1.1 eq) to the solution.
-
Reaction: Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into crushed ice. Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like aqueous ethanol.
Quantitative Data for Analogous Isoxazole Syntheses:
| Product | Starting Materials | Solvent | Temperature | Time | Yield | Reference |
| 3,5-Disubstituted Isoxazoles | Chalcones, Hydroxylamine HCl, Glacial Acetic Acid | Ethanol | Reflux | 8-10 h | - | |
| 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones | Ethyl acetoacetate, Hydroxylamine HCl, Aromatic aldehyde | Aqueous Medium | Ultrasound | 15 min | 95% | [8] |
| 5-Arylisoxazole-3-carboxylic acids | Ethyl 2,4-dioxobutanoates, Hydroxylamine HCl | Ethanol | Reflux | - | 27-82% | [6] |
III. Synthesis of Thiazole (B1198619) Derivatives
The Hantzsch thiazole synthesis is a classical method for preparing thiazoles, typically involving the reaction of an α-haloketone with a thioamide. While dihydroxyfumaric acid is not an α-haloketone, its reactivity can be harnessed to produce thiazole derivatives, likely through an in-situ formation of a reactive intermediate or by using a derivative. A plausible route involves the reaction with thiourea (B124793).
Reaction Pathway: Synthesis of Thiazoles
Caption: Proposed pathway for the synthesis of thiazole derivatives from this compound.
Experimental Protocol:
Protocol 4: Synthesis of 2-Amino-4,5-dihydroxythiazole Derivatives
This protocol is inferred from the general Hantzsch thiazole synthesis and related reactions.[9]
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Catalyst: Add a catalytic amount of a weak acid, such as acetic acid.
-
Reaction: Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. If a solid precipitates, filter and wash with cold ethanol. Otherwise, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
Quantitative Data for Analogous Thiazole Syntheses:
| Product | Starting Materials | Solvent | Temperature | Time | Yield | Reference |
| 2-Amino-4-hydroxy-5-aroylethyl-thiazoles | β-Aroylacrylic acid, Thiourea | Ethanol | Reflux | 4 h | Good | |
| 2-Aminothiazoles | β-Keto esters, Thiourea, DABCO | Aqueous | - | - | - | [10] |
| 2-Amino-4-aryl-1,3-thiazoles | Substituted acetophenones, Thiourea, Iodine | Solid-phase | - | - | High | [11] |
Disclaimer: The provided protocols are based on established chemical principles and analogous reactions found in the literature. Researchers should perform their own optimization and characterization of products. Safety precautions should be taken when handling all chemicals.
References
- 1. scispace.com [scispace.com]
- 2. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dihydroxyfumaric Acid Hydrate in Enzymatic Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyfumaric acid (DHF), a dicarboxylic acid structurally related to tartaric acid, participates in several key enzymatic reactions. Its hydrate (B1144303) form is typically used in aqueous solutions for biochemical studies. DHF can act as a substrate for enzymes such as peroxidases and decarboxylases. These interactions are crucial for understanding metabolic pathways and for the development of novel enzyme-based assays and potential therapeutic agents. This document provides detailed application notes and protocols for the use of dihydroxyfumaric acid hydrate in enzymatic reactions, with a focus on its role as a substrate for horseradish peroxidase and dihydroxyfumarate decarboxylase.
Application Note 1: Dihydroxyfumaric Acid as a Substrate for Peroxidase Activity
Dihydroxyfumaric acid is an effective substrate for peroxidases, such as horseradish peroxidase (HRP). The enzymatic oxidation of DHF can be monitored to determine peroxidase activity. In the presence of atmospheric oxygen, HRP catalyzes the oxidation of DHF.[1] This reaction is complex and can involve the generation of reactive oxygen species, including hydrogen peroxide, superoxide, and hydroxyl radicals.
Quantitative Data
| Enzyme | Substrate | Quantitative Data | Reference |
| Horseradish Peroxidase | This compound | Specific Km and Vmax not available in cited literature. Reaction is pH-dependent. | [1] |
Experimental Protocol: Assay for Horseradish Peroxidase Activity using this compound
This protocol describes a method to determine the activity of horseradish peroxidase by monitoring the oxidation of dihydroxyfumaric acid.
Materials:
-
This compound
-
Horseradish Peroxidase (HRP)
-
0.1 M Phosphate (B84403) buffer (pH 6.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in 0.1 M phosphate buffer (pH 6.0).
-
Prepare a stock solution of Horseradish Peroxidase (e.g., 1 mg/mL) in cold 0.1 M phosphate buffer (pH 6.0). Dilute the enzyme stock solution to an appropriate working concentration (e.g., 0.1 - 1.0 µg/mL) immediately before use.
-
-
Assay:
-
Set the spectrophotometer to read absorbance at 340 nm and equilibrate the instrument to 25°C.
-
To a 1 mL cuvette, add:
-
800 µL of 0.1 M phosphate buffer (pH 6.0)
-
100 µL of 10 mM dihydroxyfumaric acid solution
-
-
Mix the contents of the cuvette by gentle inversion.
-
Initiate the reaction by adding 100 µL of the HRP working solution.
-
Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes, taking readings every 15-30 seconds.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε at 340 nm for the product needs to be determined experimentally).
-
Logical Workflow for HRP Activity Assay
Application Note 2: Dihydroxyfumaric Acid as a Substrate for Dihydroxyfumarate Decarboxylase
Dihydroxyfumaric acid is the specific substrate for the enzyme dihydroxyfumarate decarboxylase (EC 4.1.1.54).[2] This enzyme catalyzes the decarboxylation of dihydroxyfumarate to produce tartronate (B1221331) semialdehyde and carbon dioxide.[2] This reaction is part of the glyoxylate (B1226380) and dicarboxylate metabolism pathways.[2]
Quantitative Data
| Enzyme | Substrate | Quantitative Data | Reference |
| Dihydroxyfumarate Decarboxylase | This compound | Specific Km and Vmax not available in cited literature. | [2] |
Experimental Protocol: Assay for Dihydroxyfumarate Decarboxylase Activity
This protocol provides a general method for assaying the activity of dihydroxyfumarate decarboxylase by monitoring the production of CO2 or the consumption of the substrate. A common method for detecting CO2 production from decarboxylase reactions involves a coupled enzyme assay.
Materials:
-
This compound
-
Purified or partially purified dihydroxyfumarate decarboxylase
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Phosphoenolpyruvate carboxylase (PEPC)
-
Malate dehydrogenase (MDH)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in Tris-HCl buffer.
-
Prepare a reaction cocktail containing:
-
50 mM Tris-HCl, pH 7.5
-
2 mM Phosphoenolpyruvate (PEP)
-
0.2 mM NADH
-
10 units/mL Malate Dehydrogenase (MDH)
-
5 units/mL Phosphoenolpyruvate Carboxylase (PEPC)
-
-
Prepare a solution of dihydroxyfumarate decarboxylase in Tris-HCl buffer.
-
-
Assay:
-
Set the spectrophotometer to read absorbance at 340 nm and equilibrate to 30°C.
-
In a cuvette, combine:
-
900 µL of the reaction cocktail.
-
50 µL of the dihydroxyfumarate decarboxylase enzyme solution.
-
-
Establish a stable baseline reading.
-
Initiate the reaction by adding 50 µL of the 10 mM dihydroxyfumaric acid solution.
-
Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (ΔA/min) from the linear portion of the curve.
-
The activity of dihydroxyfumarate decarboxylase is proportional to the rate of NADH consumption, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
Signaling Pathway for Dihydroxyfumarate Decarboxylase Reaction
References
Dihydroxyfumaric Acid Hydrate: Application Notes on its Role as a Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyfumaric acid (DHF), an enediol, is recognized for its antioxidant and radical-scavenging properties. While its application as a general-purpose reducing agent in synthetic organic chemistry is not widely documented, its reducing potential is evident in specific chemical contexts, notably in the reduction of metal ions and its role as an antioxidant in biological and food systems. This document provides detailed application notes and protocols for a known reductive application of dihydroxyfumaric acid hydrate (B1144303): the reduction of copper(II) to copper(I) ions.
Application: Reduction of Metal Ions - Synthesis of Copper(I) Frameworks
Dihydroxyfumaric acid hydrate has been successfully employed as a reducing agent in the synthesis of copper(I) coordination polymers. In a slightly basic aqueous solution, DHF reduces copper(II) salts to copper(I), which can then be stabilized by linker molecules to form crystalline frameworks. This method provides a straightforward approach to generating Cu(I) species in an open atmosphere.[1]
Experimental Protocol: Reduction of Cu(II) and Formation of a Cu(I)-Pyrazine Complex
This protocol describes the reduction of copper(II) perchlorate (B79767) by dihydroxyfumaric acid in the presence of pyrazine (B50134) to form a Cu(I) coordination polymer.
Materials:
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)
-
Dihydroxyfumaric acid (C₄H₄O₆)
-
Pyrazine (pyz)
-
Aqueous ammonia (B1221849) (NH₃·H₂O)
-
Distilled water
Procedure:
-
In a 20 mL beaker, dissolve 0.1 mmol of Cu(ClO₄)₂·6H₂O in 5 mL of distilled water.
-
In a separate 20 mL beaker, dissolve 0.1 mmol of dihydroxyfumaric acid in 5 mL of distilled water.
-
Add the dihydroxyfumaric acid solution to the copper(II) perchlorate solution with stirring.
-
To the resulting solution, add 0.3 mmol of pyrazine.
-
Adjust the pH of the mixture to approximately 8 by the dropwise addition of aqueous ammonia.
-
Seal the beaker and allow it to stand at room temperature.
-
After several days, blue block-like crystals of the Cu(I)-pyrazine framework, {Cu(pyz)₁.₅(ClO₄)}n, will form.
-
Isolate the crystals by filtration, wash with a small amount of distilled water, and air dry.
Quantitative Data:
The following table summarizes the reaction conditions for the synthesis of different Cu(I) frameworks using dihydroxyfumaric acid as the reducing agent.[1]
| Product | Copper(II) Salt | Linker Molecule | Anion | pH |
| {Cu(pyz)₁.₅(ClO₄)}n | Cu(ClO₄)₂ | Pyrazine | ClO₄⁻ | ~8 |
| {Cu(pyz)(NO₃)}n | Cu(NO₃)₂ | Pyrazine | NO₃⁻ | ~8 |
| {[Cu(bpee)Cl]·2H₂O}n | CuCl₂ | 1,2-bis(4-pyridyl)ethylene (bpee) | Cl⁻ | ~8 |
Reaction Workflow
The following diagram illustrates the workflow for the reduction of Cu(II) and the subsequent formation of a Cu(I) coordination polymer.
Signaling Pathway of the Redox Reaction
The core of the reaction involves the oxidation of dihydroxyfumaric acid to 2,3-diketosuccinic acid and the simultaneous reduction of copper(II) to copper(I).
Discussion and Limitations
The primary documented role of dihydroxyfumaric acid as a reducing agent is in the context of its antioxidant properties and in specific inorganic reactions. In food chemistry, particularly in winemaking, it acts as a reducing agent by transforming oxidized components, such as polyphenols, back to their reduced forms.[2]
However, a comprehensive review of the scientific literature reveals a lack of established protocols for the use of this compound as a general reducing agent for common functional groups in synthetic organic chemistry (e.g., reduction of nitro compounds, ketones, aldehydes, or imines). While its enediol structure suggests reducing potential, its reactivity appears to be mild and selective, and it is not a reagent of choice for these transformations. Researchers in drug development and organic synthesis should consider more conventional and well-documented reducing agents for such purposes.
Conclusion
This compound demonstrates clear reducing capabilities, particularly in the reduction of metal ions like Cu(II) and in its role as an antioxidant. The provided protocol for the synthesis of Cu(I) frameworks serves as a practical example of its application as a reducing agent. However, for the reduction of common organic functional groups in a synthetic setting, there is a notable absence of established and detailed protocols in the current body of scientific literature. Therefore, its utility as a general-purpose reducing agent in organic synthesis is limited based on available information.
References
Application Notes and Protocols for Dihydroxyfumaric Acid Hydrate in Food Preservation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyfumaric acid (DHF) hydrate (B1144303), a dicarboxylic acid, presents significant potential in the field of food preservation. Its antioxidant and antimicrobial properties, analogous to those of ascorbic acid, make it a compelling natural alternative to synthetic preservatives. This document provides detailed application notes and experimental protocols for researchers investigating the use of DHF hydrate to extend the shelf-life and enhance the safety of various food products. DHF is known to be a potent free-radical scavenger, and its ene-diol structure is key to its antioxidant activity.[1][2] It has been explored for its utility in wine preservation and as an inhibitor of nitrosamine (B1359907) formation.[1]
Mechanism of Action
Dihydroxyfumaric acid hydrate primarily functions as a preservative through two main mechanisms: antioxidant activity and antimicrobial action.
Antioxidant Mechanism
DHF hydrate is an effective antioxidant due to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals and inhibiting oxidative processes that lead to food spoilage, such as lipid oxidation.[1] This action helps in maintaining the color, flavor, and nutritional quality of food products. The antioxidant power of DHF can be attributed to the ambiphilic activation of the oxygen atoms of the hydroxyl groups in its ene-diol moiety.[1][3]
Antimicrobial Mechanism
Similar to other weak organic acids, the antimicrobial activity of DHF hydrate is attributed to the ability of its undissociated form to penetrate the cell membrane of microorganisms. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons (H+) and leading to a decrease in the intracellular pH. This acidification disrupts essential metabolic functions, such as ATP synthesis and enzymatic reactions, ultimately inhibiting microbial growth and proliferation.
Quantitative Data on Preservative Efficacy
Direct quantitative data on the efficacy of this compound in food preservation is limited in publicly available research. However, studies on similar organic acids provide a strong basis for expected performance. The following tables present data adapted from research on analogous compounds to guide experimental design.
Table 1: Adapted Antimicrobial Efficacy of Organic Acids against Common Foodborne Pathogens This data is adapted from studies on various organic acids and should be used as a reference for designing experiments with DHF.
| Microorganism | Organic Acid | Concentration | Log Reduction (CFU/g) | Food Matrix | Reference |
| Escherichia coli | Acetic Acid | 1.2% | 0.65 | Beef | |
| Listeria monocytogenes | Furanocoumarins | 32 µg/g | Inhibition | Model Food System | [4] |
| Aerobic Bacteria | Ascorbic Acid | 0.1% | 2.14 | Strawberry | [5] |
| Yeast & Mold | Ascorbic Acid | 5% | Reduction | Strawberry | [6][7] |
Table 2: Synergistic and Antagonistic Antioxidant Effects of DHF with Ascorbic Acid (AA) Data from a study investigating the antioxidant interaction between DHF and AA using the DPPH method.[8][9][10]
| Molar Ratio (DHF/AA) | Antioxidant Interaction Parameter (AI) | Effect |
| 1.4 | 1.24 | Strong Synergy |
| 1.7 | 1.24 | Strong Synergy |
| 1.0 | 0.93 | Antagonism |
| 0.5 | >1 | Synergy |
| 0.6 | >1 | Synergy |
Experimental Protocols
The following protocols are provided as a starting point for research into the application of DHF hydrate in food preservation. Researchers should optimize these protocols based on the specific food matrix and target outcomes.
Protocol 1: Application of DHF Hydrate Solution to Fresh Fruit (Adapted from Ascorbic Acid Protocols)
Objective: To evaluate the efficacy of DHF hydrate in preventing enzymatic browning and microbial growth on fresh-cut fruit.
Materials:
-
This compound (food grade)
-
Distilled water
-
Fresh fruit (e.g., apples, pears, strawberries)
-
Sterile beakers and cutting utensils
-
Petri dishes with appropriate growth media (e.g., Plate Count Agar for total viable count, Potato Dextrose Agar for yeast and mold)
-
Colorimeter (optional)
-
pH meter
Procedure:
-
Preparation of DHF Solutions: Prepare aqueous solutions of DHF hydrate at various concentrations (e.g., 0.5%, 1.0%, 2.0% w/v). A control solution of distilled water should also be prepared. Measure and record the pH of each solution.
-
Fruit Preparation: Wash and sanitize the fruit. Cut the fruit into uniform slices or pieces.
-
Treatment: Immediately after cutting, immerse the fruit pieces in the prepared DHF solutions and the control solution for a set time (e.g., 3-5 minutes).[11]
-
Draining and Storage: Remove the fruit from the solutions and allow them to drain. Place the treated fruit in sterile containers and store under refrigerated conditions (e.g., 4°C).
-
Evaluation: At regular intervals (e.g., day 0, 2, 4, 7), evaluate the following parameters:
-
Visual Assessment: Photograph the samples to document changes in color and appearance.
-
Colorimetric Analysis (Optional): Use a colorimeter to quantitatively measure changes in color (L, a, b* values).
-
Microbial Analysis: Aseptically take a known weight of the fruit sample, homogenize it in a sterile diluent, and perform serial dilutions. Plate the dilutions onto appropriate media to determine the total viable count and yeast and mold counts.[6]
-
pH Measurement: Measure the pH of the fruit tissue.
-
Protocol 2: Application of DHF Hydrate to Fresh Meat (Adapted from Organic Acid Protocols)
Objective: To assess the effectiveness of DHF hydrate in inhibiting microbial growth and lipid oxidation in fresh meat.
Materials:
-
This compound (food grade)
-
Sterile distilled water
-
Fresh meat cuts (e.g., beef steaks, chicken breasts)
-
Sterile spray bottles or beakers for dipping
-
Vacuum packaging machine and bags
-
Thiobarbituric acid reactive substances (TBARS) assay reagents
-
Microbiological media (e.g., Plate Count Agar, Violet Red Bile Agar for Enterobacteriaceae)
Procedure:
-
Preparation of DHF Solutions: Prepare sterile aqueous solutions of DHF hydrate at various concentrations (e.g., 1%, 2%, 3% w/v). A sterile distilled water control is also required.
-
Meat Preparation: Cut the meat into uniform portions under sterile conditions.
-
Treatment: Apply the DHF solutions to the meat surfaces. This can be done by either spraying the solution evenly over the entire surface or by dipping the meat portion into the solution for a specified time (e.g., 10-30 seconds).
-
Packaging and Storage: After treatment, allow the meat to drain briefly, then vacuum-package each portion. Store the packages at refrigeration temperature (e.g., 4°C).
-
Evaluation: At predetermined time points (e.g., day 0, 3, 7, 14), analyze the following:
-
Microbiological Analysis: Enumerate the total viable count and specific spoilage or pathogenic bacteria (e.g., Pseudomonas, Enterobacteriaceae) using standard plating techniques.
-
Lipid Oxidation (TBARS Assay): Measure the extent of lipid oxidation by quantifying malondialdehyde (MDA) levels using the TBARS assay.
-
pH Measurement: Determine the pH of the meat surface.
-
Sensory Evaluation: Conduct sensory panel evaluations to assess the color, odor, and overall acceptability of the cooked meat product.[8][12]
-
Protocol 3: Sensory Evaluation of DHF-Treated Food Products
Objective: To determine the impact of DHF hydrate treatment on the sensory attributes of a food product.
Materials:
-
DHF-treated and control food samples, prepared and cooked in a standardized manner.
-
Trained or consumer sensory panel (typically 10-15 panelists).
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Standardized evaluation forms.
-
Water and unsalted crackers for palate cleansing.
Procedure:
-
Panelist Training (if applicable): For a trained panel, conduct sessions to familiarize panelists with the specific sensory attributes to be evaluated (e.g., aroma, flavor, texture, aftertaste) and the rating scale.
-
Sample Preparation: Prepare the DHF-treated and control samples under identical conditions. Code the samples with random three-digit numbers to blind the panelists.
-
Evaluation: Present the samples to the panelists in a randomized order. Instruct them to evaluate each sample for the predetermined sensory attributes using a structured scale (e.g., a 9-point hedonic scale for consumer panels or a descriptive analysis scale for trained panels).
-
Data Collection: Collect the completed evaluation forms.
-
Data Analysis: Analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences in sensory attributes between the DHF-treated and control samples.[8][12]
Conclusion
This compound shows considerable promise as a natural food preservative due to its antioxidant and antimicrobial properties. The provided protocols, adapted from established methods for similar organic acids, offer a robust framework for initiating research into its specific applications. Further studies are warranted to establish optimal concentrations for various food matrices, to fully elucidate its antimicrobial spectrum, and to gather comprehensive sensory data to ensure consumer acceptance. The synergistic potential of DHF with other natural preservatives also presents an exciting avenue for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Inhibition of Listeria monocytogenes , Escherichia coli O157:H7, and Micrococcus luteus by Linear Furanocoumarins in Culture Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Listeria monocytogenes , Escherichia coli O157:H7, and Micrococcus luteus by Linear Furanocoumarins in a Model Food System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Sanitizing Methods for Reducing Microbial Contamination on Fresh Strawberry, Cherry Tomato, and Red Bayberry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. scilit.com [scilit.com]
- 10. cjm.ichem.md [cjm.ichem.md]
- 11. researchgate.net [researchgate.net]
- 12. Sensory evaluation of dried beef strips treated with acetic acid or brine and monosodium glutamate [erepository.uonbi.ac.ke]
Troubleshooting & Optimization
Optimizing reaction conditions for Dihydroxyfumaric acid hydrate
Welcome to the technical support center for Dihydroxyfumaric acid hydrate (B1144303) (DHF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Dihydroxyfumaric acid hydrate?
A1: this compound should be stored at 2-8°C in a dry, well-ventilated place. It is stable under these recommended conditions.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: DHF has varying solubility. It is generally insoluble in water but soluble in several organic solvents.[1] For reactions in aqueous media, it is common to first prepare a salt, such as the dilithium (B8592608) salt.[2] See the table below for solubility in specific solvents.
Q3: What are the main safety precautions when handling DHF?
A3: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. DHF is incompatible with strong oxidizing agents. In case of fire, hazardous decomposition products may be released.
Q4: Can this compound act as both a nucleophile and an electrophile?
A4: Yes, DHF exhibits dual reactivity. The ene-diol moiety allows it to act as a nucleophile, while its diester derivatives are typically used as electrophiles in organic synthesis.[1][3][4] This reactivity can be controlled by the reaction conditions, particularly the choice of base and solvent.[3]
Q5: What are some common reactions where DHF is used?
A5: DHF is versatile and used in various reactions. It is notably used in base-mediated aldol (B89426) additions with aldehydes, decarboxylative cascade reactions to generate key intermediates for carbohydrate synthesis, and self-condensation reactions.[2][3][4] It also has well-documented antioxidant activity, reacting rapidly with free radicals like DPPH.[5][6]
Data Presentation: Properties and Solubility
Table 1: Physical and Chemical Properties
| Property | Value | Citations |
| Molecular Formula | C₄H₄O₆ · xH₂O | |
| Molecular Weight | 148.07 g/mol (anhydrous) | [7] |
| Appearance | Powder | |
| Melting Point | ~155-156 °C (with decomposition) | |
| Storage Temperature | 2-8°C |
Table 2: Solubility Data
| Solvent | Solubility | Citations |
| DMSO | 33 mg/mL (use fresh, as moisture reduces solubility) | [1] |
| Ethanol | 33 mg/mL | [1] |
| Methanol (hot) | 1 g/10 mL (soluble, clear, colorless) | |
| Water | Insoluble | [1] |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Acetone | Soluble | [3] |
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
Low or no yield can be attributed to several factors, from reagent stability to suboptimal reaction conditions.
| Potential Cause | Troubleshooting Step | Explanation |
| Reagent Degradation | Ensure DHF has been stored correctly at 2-8°C in a dry environment. Consider using a fresh bottle if degradation is suspected. | DHF can be unstable and may rearrange or decompose, especially under improper storage or certain reaction conditions.[3] |
| Incorrect pH / Base | The reactivity of DHF is highly dependent on pH. For reactions where DHF acts as a nucleophile (e.g., aldol additions), a base is required to deprotonate the ene-diol. | The choice of base (e.g., LiOH, NaOH, triethylamine) can significantly impact the reaction pathway and yield.[2][3] |
| Poor Solubility | If the reaction medium is aqueous, DHF must be converted to its salt form (e.g., dilithium dihydroxyfumarate) to ensure solubility. For organic solvents, ensure you are using one in which DHF is sufficiently soluble (see Table 2). | DHF itself is insoluble in water.[1] Reactions often require the preparation of a water-soluble salt.[2] |
| Product Inhibition | In some reactions, such as oxidation, the accumulation of products can inhibit the reaction rate. | The oxidation of DHF by hexacyanoferrate (III) is inhibited by the hexacyanoferrate (II) product.[8][9] |
Issue 2: Unexpected Side Products
The formation of unexpected products often points to the dual reactivity of DHF or its tendency to undergo side reactions.
| Potential Cause | Troubleshooting Step | Explanation |
| Chemodivergence | Carefully control the base and solvent system. For example, when reacting with aromatic aldehydes, using a hydroxide (B78521) base in an aqueous medium favors one product, while triethylamine (B128534) in THF yields another.[3] | DHF's reaction pathway can diverge based on conditions. This chemodivergence is a known characteristic that can be exploited or must be controlled.[3] |
| Self-Condensation | If metal ions are present, consider lowering the reaction temperature or changing the cation. | Water-soluble salts of DHF can undergo self-condensation, a reaction that is influenced by the specific metal salt used.[3][4] |
| Oxidation/Rearrangement | Run reactions under an inert atmosphere (e.g., nitrogen or argon). Avoid using certain divalent metal ions in basic aqueous solutions if oxidation is not the desired outcome. | DHF can undergo aerial oxidation and rearrangement, particularly in the presence of certain metal ions.[10] The primary oxidation product is often diketosuccinic acid.[9] |
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for DHF reactions.
Caption: Chemodivergence of DHF with aromatic aldehydes.
Experimental Protocols
Protocol 1: Aldol-Type Reaction of Dihydroxyfumarate with an Aldehyde
This protocol is adapted from exploratory experiments on the "glyoxylate scenario" and details the reaction of the dilithium salt of DHF with an aldehyde like glyoxylate (B1226380) or glycolaldehyde (B1209225).[2]
Materials:
-
This compound (DHF)
-
Lithium hydroxide (LiOH), anhydrous
-
Aldehyde of interest (e.g., glyoxylic acid monohydrate, glycolaldehyde dimer)
-
Degassed, deionized water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware, magnetic stirrer, pH meter/paper
-
NMR spectrometer for reaction monitoring
Procedure:
-
Preparation of Dihydroxyfumarate Dilithium Salt (Li₂DHF) Solution:
-
All operations should be performed at 4°C under an inert atmosphere (Nitrogen or Argon) using degassed water.
-
In a flask, dissolve anhydrous LiOH (2.0 equivalents) in a calculated volume of cold, degassed water to make a stock solution (e.g., 0.84 M).
-
To a separate flask containing solid DHF (1.0 equivalent), add the LiOH solution dropwise while stirring at 4°C.
-
Continue stirring until all the DHF has dissolved to form a clear, often dark brown, solution of Li₂DHF.
-
-
Preparation of Aldehyde Solution:
-
Prepare an aqueous solution of the aldehyde (e.g., 1.0 equivalent of sodium glyoxylate or glycolaldehyde) in cold, degassed water.
-
Note: If using a dimer form of the aldehyde (e.g., glycolaldehyde dimer), it may need to be stored in water overnight at room temperature to facilitate hydrolysis to the monomeric form before use.[2]
-
-
Reaction Execution:
-
While maintaining the inert atmosphere and 4°C temperature, add the Li₂DHF solution dropwise to the stirring aldehyde solution.
-
After the addition is complete, check the pH of the reaction mixture. The pH should typically be in the range of 8-11.[2]
-
Allow the reaction to stir at 4°C.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by taking aliquots at regular time intervals and analyzing them by ¹³C NMR spectroscopy. A small amount of D₂O can be added to the aliquot for the NMR lock.
-
Once the reaction is deemed complete by NMR analysis, proceed with the appropriate work-up and purification protocol for the desired keto-sugar product.
-
Caption: General workflow for DHF aldol-type reactions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dihydroxyfumaric acid | CAS:133-38-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Diastereoselective self-condensation of dihydroxyfumaric acid in water: potential route to sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Kinetic study of the hexacyanoferrate (III) oxidation of dihydroxyfumaric acid in acid media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Common side reactions and byproducts of Dihydroxyfumaric acid hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroxyfumaric Acid Hydrate.
Troubleshooting Guide
Encountering unexpected results during your experiments with this compound? This guide provides insights into common problems, their potential causes related to side reactions and byproducts, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound. Dihydroxyfumaric acid is susceptible to oxidation, which can be accelerated by factors such as pH, temperature, and the presence of metal ions.[1] It can undergo autoxidation, particularly at a pH around 6.[1] | Store the compound in a dry, cool, and well-ventilated place, ideally at 4°C, and protect it from direct sunlight.[2] For solutions, it is advisable to use freshly prepared solutions and consider the use of buffers to maintain a stable pH. When using DMSO for solubilization, it is important to use a fresh, moisture-free solvent, as moisture can reduce solubility.[3] |
| Presence of unexpected peaks in analytical data (e.g., HPLC, NMR). | Formation of Byproducts. The primary oxidation product of dihydroxyfumaric acid is diketosuccinic acid.[4] This can further decompose into other byproducts. In biological systems or in the presence of certain enzymes like DHF oxidase, disintegration products can include mesoxalic acid, glycolic acid, oxalic acid, and glyoxalic acid.[4][5] | To minimize the formation of these byproducts, it is crucial to handle and store this compound under inert conditions where possible. When analyzing your sample, compare your data with known standards of the potential byproducts to confirm their identity. |
| Discoloration of the sample or reaction mixture. | Oxidation and Polymerization. The formation of a grey-brown color can occur, particularly in the presence of iron (FeCl3), which is indicative of a reaction with the enol groups of the molecule.[4] | Ensure all glassware is thoroughly cleaned and free of metal contaminants. If color changes are observed, it may be necessary to purify the compound before use, for example, by recrystallization, to remove any colored impurities. |
Frequently Asked Questions (FAQs)
What are the common byproducts of this compound?
The most common byproduct of dihydroxyfumaric acid is diketosuccinic acid , which is formed through oxidation.[4] In biological contexts or in the presence of specific enzymes, further degradation can lead to the formation of mesoxalic acid, glycolic acid, oxalic acid, and glyoxalic acid .[4][5]
What are the primary side reactions to be aware of?
The primary side reaction is oxidation . Dihydroxyfumaric acid can slowly autoxidize, a process that can be catalyzed by metal ions such as Mn²⁺ and Cu²⁺.[1] It is also susceptible to enzymatic oxidation by peroxidases.[1]
How can I prevent the degradation of this compound in my experiments?
To minimize degradation, it is recommended to:
-
Store the solid compound at 2-8°C in a tightly sealed container.
-
Protect the compound from light and moisture.
-
Prepare solutions fresh for each experiment.
-
If metal-catalyzed oxidation is a concern, consider the use of a chelating agent like EDTA, although its effectiveness may vary depending on the specific reaction conditions.[1]
What is the stability of this compound in solution?
In aqueous solutions, dihydroxyfumaric acid exists in a tautomeric equilibrium, with approximately 80% in the enol form and 20% in the keto form.[4] Its stability in solution is pH-dependent, with autoxidation observed at a pH of 6.[1] The presence of oxidizing agents or metal ions can significantly decrease its stability.[1]
Experimental Protocols
Detection of Diketosuccinic Acid (Oxidation Byproduct)
A common method to detect the presence of the primary oxidation byproduct, diketosuccinic acid, is through High-Performance Liquid Chromatography (HPLC).
-
Mobile Phase: A suitable mobile phase for separating dihydroxyfumaric acid and its more polar oxidation products would be a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer at a low pH to ensure the carboxylic acids are protonated) and a polar organic solvent like acetonitrile (B52724) or methanol.
-
Stationary Phase: A C18 reverse-phase column is typically used.
-
Detection: UV detection at a wavelength where both dihydroxyfumaric acid and diketosuccinic acid have significant absorbance (e.g., around 210-220 nm).
-
Standard: A pure standard of diketosuccinic acid should be run to determine its retention time for comparison with the sample chromatogram.
Visualizations
Caption: Decomposition pathway of Dihydroxyfumaric Acid.
Caption: Workflow for identifying potential byproducts.
References
Technical Support Center: Dihydroxyfumaric Acid Hydrate Solubility in Organic Solvents
Welcome to the technical support center for Dihydroxyfumaric acid (DHF) hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges with DHF hydrate in organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents is Dihydroxyfumaric acid hydrate soluble?
A1: this compound exhibits good solubility in polar protic and aprotic solvents. It is soluble in Dimethyl Sulfoxide (DMSO) and Ethanol, with a reported solubility of 33 mg/mL in each[1]. It is also soluble in hot methanol (B129727) at a concentration of 100 mg/mL (1 g/10 mL)[2]. Qualitative data indicates solubility in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[3]. However, it is considered insoluble in water[1].
Q2: I am observing precipitation when trying to dissolve DHF hydrate. What are the initial troubleshooting steps?
A2: Precipitation upon dissolution can be due to several factors. First, ensure you are using a fresh, anhydrous solvent, as moisture can reduce the solubility of DHF hydrate, especially in DMSO[1]. If the compound is still not dissolving, gentle heating (to approximately 37°C) and sonication in an ultrasonic bath can help increase the rate of dissolution[3]. If precipitation occurs after initially dissolving, the solution may be supersaturated. In this case, a slight increase in the solvent volume or the use of a co-solvent system may be necessary.
Q3: How can I prepare a stable stock solution of this compound?
A3: To prepare a stable stock solution, it is recommended to dissolve this compound in an appropriate anhydrous organic solvent such as DMSO or Ethanol at a concentration of up to 33 mg/mL[1]. For higher concentrations in methanol, heating may be required[2]. Once dissolved, it is best to prepare the solution on the day of use. If advance preparation is necessary, the stock solution should be sealed tightly and stored at -20°C for up to one month or -80°C for up to one year to minimize degradation[1]. Avoid repeated freeze-thaw cycles.
Q4: Can I use a co-solvent system to improve the solubility of DHF hydrate in a less polar solvent?
A4: Yes, a co-solvent system is an effective strategy. This compound is a polar molecule, and its solubility in non-polar or weakly polar organic solvents is limited. By adding a small amount of a polar solvent in which DHF is highly soluble (e.g., DMSO or hot methanol) to your primary, less polar solvent, you can significantly enhance the overall solubility.
Q5: Is pH adjustment a viable method to increase the solubility of DHF hydrate in organic solvents?
A5: While pH adjustment is a common technique for ionizable compounds, its application in purely organic solvents is complex as the concept of pH is not well-defined. However, for acidic compounds like DHF, the addition of an organic base (e.g., triethylamine) can deprotonate the carboxylic acid groups, forming a more soluble salt in some organic solvents like THF[3]. This approach should be tested on a small scale first, as the resulting salt's solubility will vary depending on the solvent.
Solubility Data
The following table summarizes the known solubility of this compound in various organic solvents.
| Solvent | Solubility (mg/mL) | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 33[1] | Room Temperature | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| Ethanol | 33[1] | Room Temperature | |
| Methanol | 100[2] | Hot | Soluble in hot methanol. |
| Chloroform | Soluble[3] | Not Specified | Quantitative data not available. |
| Dichloromethane | Soluble[3] | Not Specified | Quantitative data not available. |
| Ethyl Acetate | Soluble[3] | Not Specified | Quantitative data not available. |
| Acetone | Soluble[3] | Not Specified | Quantitative data not available. |
| Water | Insoluble[1] | Room Temperature |
Troubleshooting Guides
This section provides structured guidance for resolving common solubility issues encountered with this compound.
Issue 1: Compound Does Not Dissolve in a Chosen Organic Solvent
-
Root Cause: The polarity of the solvent may not be suitable for the polar nature of this compound.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Confirm that you are using a polar solvent such as DMSO, ethanol, or methanol.
-
Increase Temperature: Gently warm the mixture to approximately 37°C while stirring[3].
-
Sonication: Place the vial in an ultrasonic bath to increase the dissolution rate[3].
-
Co-solvent Addition: If using a less polar solvent, add a small amount of a strong polar solvent (e.g., DMSO) as a co-solvent.
-
Issue 2: Precipitation Occurs After Initial Dissolution
-
Root Cause: The solution is likely supersaturated, or there has been a change in temperature or solvent composition (e.g., absorption of moisture).
-
Troubleshooting Steps:
-
Add More Solvent: Increase the volume of the solvent to reduce the concentration below the saturation point.
-
Maintain Temperature: If dissolution was achieved with heating, ensure the solution is maintained at that temperature if possible for the experiment.
-
Use Anhydrous Conditions: Ensure solvents are anhydrous and containers are sealed to prevent moisture absorption, which can decrease solubility, particularly in DMSO[1].
-
Issue 3: Difficulty Dissolving in a Non-Polar Solvent for a Reaction
-
Root Cause: this compound is a polar molecule and has inherently low solubility in non-polar solvents.
-
Troubleshooting Steps:
-
Co-solvent System: Prepare a concentrated stock solution in a polar solvent like DMSO and add it dropwise to the stirred non-polar reaction solvent.
-
pH Modification (with caution): For certain reactions in aprotic solvents, adding a non-nucleophilic organic base (e.g., triethylamine) can form a more soluble salt[3]. This should be tested on a small scale to ensure compatibility with the reaction chemistry.
-
Use of Surfactants: In some non-aqueous systems, non-ionic surfactants can form reverse micelles that can encapsulate polar molecules and increase their solubility in non-polar solvents. This is an advanced technique and requires careful selection of the surfactant.
-
Experimental Protocols
Protocol 1: Standard Method for Determining Solubility
This protocol describes the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Accurately weigh an excess amount of this compound into a glass vial.
-
Solvent Addition: Add a precise volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand for undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the vial or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Carefully withdraw a known volume of the clear, saturated solution. Dilute this aliquot with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV or a calibrated spectrophotometer) and determine the concentration.
-
Calculation: Calculate the solubility in mg/mL using the determined concentration and dilution factor.
Protocol 2: Co-solvent System for Enhanced Solubility
This protocol outlines the use of a co-solvent to dissolve this compound in a less favorable solvent system.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a high-solubility polar solvent (e.g., 33 mg/mL in anhydrous DMSO).
-
Primary Solvent: In a separate vial, add the desired volume of your primary, less polar organic solvent.
-
Titration: While vigorously stirring the primary solvent, add the stock solution dropwise until the desired final concentration is reached.
-
Observation: Monitor the solution for any signs of precipitation. If cloudiness appears, it indicates that the solubility limit has been exceeded. You may need to adjust the final concentration or the ratio of the co-solvent to the primary solvent.
-
Stability Check: Allow the final solution to stand at the intended experimental temperature for at least one hour to ensure it remains stable without precipitation.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.
References
Storage and handling best practices for Dihydroxyfumaric acid hydrate
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Dihydroxyfumaric acid hydrate (B1144303). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid Dihydroxyfumaric acid hydrate?
A1: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is between 2-8°C. Some sources also recommend storage at 4°C.[1]
Q2: Is this compound sensitive to light?
A2: While not universally stated, some safety data sheets indicate that similar compounds are light-sensitive. As a precautionary measure, it is advisable to store this compound protected from direct light.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: When handling this compound, standard laboratory PPE should be worn. This includes safety glasses with side shields or goggles, protective gloves, and a lab coat.[1] If there is a risk of dust formation, a NIOSH/MSHA-approved respirator should be used.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent hazardous reactions.
Q5: How should I prepare stock solutions of this compound?
A5: this compound is soluble in DMSO and ethanol.[2] For example, it is soluble in DMSO at a concentration of 33 mg/mL (198.68 mM).[2] It is important to use fresh, anhydrous DMSO, as moisture can reduce solubility.[2] The compound is reportedly insoluble in water.[2]
Q6: How stable are stock solutions of this compound?
A6: The stability of stock solutions depends on the storage temperature. In a solvent like DMSO, stock solutions are stable for up to 1 year when stored at -80°C and for 1 month when stored at -20°C.[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving the Compound | 1. Inappropriate solvent. 2. Presence of moisture in the solvent. 3. Compound degradation. | 1. Ensure you are using a recommended solvent such as DMSO or ethanol.[2] 2. Use fresh, anhydrous solvent, especially for DMSO, as it can absorb moisture which reduces solubility.[2] 3. Check the appearance of the solid for any signs of degradation (e.g., color change, clumping). |
| Unexpected Experimental Results | 1. Compound degradation due to improper storage. 2. Incompatibility with other reagents. 3. Incorrect solution concentration. | 1. Verify that the solid compound and any stock solutions have been stored according to the recommended conditions (2-8°C for solid, -80°C or -20°C for solutions).[2] 2. Ensure that the compound is not being used with strong oxidizing agents.[1] 3. If possible, verify the concentration of your stock solution using a suitable analytical method. |
| Visible Degradation of Solid Compound | 1. Exposure to high temperatures. 2. Exposure to moisture. 3. Exposure to light over a prolonged period. | 1. Discard the degraded compound. 2. Ensure future storage is in a tightly sealed container at the recommended temperature (2-8°C). 3. Store in a dark location or use an amber vial to protect from light. |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature (Solid) | 2-8°C | |
| Melting Point | 156°C (decomposes) | |
| Solubility in DMSO | 33 mg/mL (198.68 mM) | [2] |
| Stock Solution Stability (in DMSO) | 1 year at -80°C | [2] |
| Stock Solution Stability (in DMSO) | 1 month at -20°C | [2] |
Experimental Protocols
Preparation of Dihydroxyfumarate Dilithium (B8592608) Salt for Reaction
This protocol is adapted from a study by Krishnamurthy and colleagues and is intended for the reaction of dihydroxyfumarate with aldehydes.[3]
Materials:
-
This compound
-
0.9 M aqueous Lithium Hydroxide (LiOH) solution
-
Nitrogen gas
-
Round-bottom flask
-
Syringe
Methodology:
-
Place 500 mg (3.38 mmol) of Dihydroxyfumaric acid into a round-bottom flask.
-
Place the flask under a vacuum for 10 minutes to ensure a dry environment.
-
Under a nitrogen atmosphere, add 7.5 mL of a 0.9 M aqueous LiOH solution to the flask using a syringe.
-
Stir the mixture at room temperature. The solid should dissolve within 3-5 minutes, resulting in a clear dark brown/red solution.
-
The pH of the resulting dihydroxyfumarate dilithium salt solution should be approximately 8.9. This solution can then be used in subsequent reactions, for example, with aldehydes.[3]
Visual Troubleshooting Workflow
References
Preventing decarboxylation of Dihydroxyfumaric acid during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decarboxylation of Dihydroxyfumaric Acid (DHF) during chemical reactions.
Troubleshooting Guide
Encountering unexpected decarboxylation of Dihydroxyfumaric Acid can lead to low yields of the desired product and the formation of unwanted byproducts. This guide provides solutions to common issues observed during experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product, with evidence of gas evolution (CO₂). | Elevated Reaction Temperature: Dihydroxyfumaric acid is sensitive to heat and can undergo decarboxylation at elevated temperatures. The melting point of the hydrate (B1144303) is 156 °C, at which it decomposes. | Maintain a low reaction temperature. It is recommended to store DHF at 2-8 °C.[1] For reactions, consider temperatures at or below room temperature. |
| Formation of unexpected byproducts consistent with a decarboxylated intermediate. | Inappropriate Base or pH: The choice of base and the resulting pH of the reaction mixture can significantly influence the reaction pathway. Strongly basic conditions can promote decarboxylation.[2][3] | Use a milder base or control the pH to a neutral or slightly acidic range. For instance, triethylamine (B128534) in an organic solvent like THF has been used to favor aldol (B89426) addition over decarboxylation.[2] |
| Reaction outcome is inconsistent between batches. | Presence of Metal Impurities: Transition metal ions can catalyze the oxidation and subsequent decarboxylation of DHF.[2][4] | Use high-purity reagents and solvents. If metal catalysis is suspected, consider the use of a chelating agent to sequester metal ions. |
| Reaction works well in one solvent system but not another. | Solvent Effects: The solvent can influence the stability of DHF and the transition state of the desired reaction versus the decarboxylation pathway. Protic solvents may facilitate proton transfer steps involved in decarboxylation. | Screen a variety of solvents. Aprotic solvents may be preferable to minimize unwanted proton transfer pathways. For example, THF has been used successfully in some reactions to control the reactivity of DHF.[2] |
| Degradation of DHF observed even before the reaction is initiated. | Improper Storage and Handling: Dihydroxyfumaric acid hydrate should be stored in a tightly closed container in a dry and well-ventilated place to ensure its stability.[1] | Store DHF at the recommended temperature of 2-8 °C.[1] Allow the container to reach room temperature before opening to prevent moisture condensation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Dihydroxyfumaric Acid decarboxylation?
A1: Dihydroxyfumaric acid can undergo decarboxylation through the formation of an enol intermediate. The loss of carbon dioxide is often facilitated by heat or the presence of a base, leading to the formation of a hydroxyacyl anion equivalent. This anion can then participate in subsequent reactions.[5][6][7]
Q2: At what temperature does Dihydroxyfumaric Acid begin to decarboxylate?
A2: While the decomposition temperature is listed as 156 °C, decarboxylation can occur at lower temperatures, especially in solution and in the presence of other reagents that can facilitate the reaction. It is crucial to maintain controlled, and often low, temperatures during reactions involving DHF to minimize this side reaction.
Q3: How does the choice of base affect the decarboxylation of Dihydroxyfumaric Acid?
A3: The choice of base is critical in controlling the reactivity of DHF. Strong bases, such as hydroxides, in aqueous media can promote decarboxylation followed by other reactions.[2] In contrast, weaker organic bases like triethylamine in aprotic solvents can favor the desired nucleophilic addition of the intact DHF molecule.[2]
Q4: Can Dihydroxyfumaric Acid be used in aqueous solutions without decarboxylation?
A4: While some reactions are performed in aqueous or mixed aqueous/organic systems, the risk of decarboxylation can be higher.[2][5] If water is necessary as a solvent, it is essential to carefully control the pH and temperature. Using a buffer system to maintain a slightly acidic to neutral pH may help to suppress decarboxylation.
Q5: Are there any additives that can help prevent the decarboxylation of Dihydroxyfumaric Acid?
A5: While the literature does not extensively detail specific inhibitors for DHF decarboxylation, general strategies to prevent unwanted side reactions can be applied. These include the use of radical scavengers if oxidative degradation is a concern and the use of chelating agents to sequester any catalytic metal ions.
Experimental Protocols
General Protocol for Aldol Addition of Dihydroxyfumaric Acid with Minimal Decarboxylation
This protocol is based on methodologies that favor the nucleophilic addition of DHF over its decarboxylation.
Materials:
-
This compound
-
Aldehyde or ketone substrate
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware, oven-dried
Procedure:
-
Reaction Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stirrer and a septum under an inert atmosphere of argon or nitrogen.
-
Reagent Preparation: In the reaction flask, dissolve the aldehyde or ketone substrate in anhydrous THF.
-
Addition of Dihydroxyfumaric Acid: Add solid this compound to the stirred solution.
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add triethylamine dropwise to the suspension.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting materials and the formation of the desired product.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Competing reaction pathways for Dihydroxyfumaric Acid.
Caption: A logical workflow for troubleshooting DHF decarboxylation.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Dihydroxyfumaric acid | CAS:133-38-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer Supplier [lneya.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Decarboxylative Cascade Reactions of Dihydroxyfumaric Acid: AÂ Preparative Approach to the Glyoxylate Scenario - figshare - Figshare [figshare.com]
Impact of pH on Dihydroxyfumaric acid hydrate stability and reactivity
Welcome to the technical support center for dihydroxyfumaric acid hydrate (B1144303) (DHF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and reactivity of DHF, with a specific focus on the impact of pH. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is dihydroxyfumaric acid and what are its key properties?
Dihydroxyfumaric acid (DHF) is a dicarboxylic hydroxy acid that is structurally related to tartaric acid.[1] In its solid form, it exists in a tautomeric ketonic form, but in solution, its structure is influenced by pH.[2] It is known for its antioxidant and reducing properties, making it a subject of interest in various fields, including the food and wine industry.[3]
Q2: How does pH affect the stability of dihydroxyfumaric acid hydrate in aqueous solutions?
The stability of DHF in aqueous solutions is highly dependent on pH. The primary degradation pathway is decarboxylation, and the rate of this reaction is influenced by the ionic form of the acid in solution. The monoanion of DHF has been identified as the most active species in the decarboxylation process.[4] Consequently, the pH of the solution, which dictates the equilibrium between the neutral, monoanionic, and dianionic forms, is a critical factor in its stability. Extreme pH values also shift the tautomeric equilibrium, with the ketonic form being favored at a pH below 0.5 and the enolic form being favored above a pH of 12.[2]
Q3: What are the degradation products of this compound?
Upon degradation, dihydroxyfumaric acid can break down into several smaller organic acids. The known disintegration products include mesoxalic acid, glycolic acid, oxalic acid, and glyoxalic acid.
Q4: How does pH impact the reactivity of this compound, particularly its antioxidant activity?
The reactivity of DHF as a reducing agent and antioxidant is significantly influenced by pH. The protonation state of its carboxylic acid and hydroxyl groups, which is determined by the pH, affects its ability to donate electrons. For instance, the kinetics of its reaction with the free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) have been studied at a specific pH, revealing a multi-stage reaction with defined rate constants. Furthermore, its nucleophilic reactivity has been shown to be chemodivergent depending on the pH, leading to different reaction products.
Q5: What are the pKa values for dihydroxyfumaric acid?
Several pKa values have been reported for dihydroxyfumaric acid, which correspond to the dissociation of its two carboxylic acid protons. These values are generally in the strongly acidic range.
Troubleshooting Guide
Issue: Rapid degradation of DHF solution is observed.
-
Possible Cause 1: Suboptimal pH.
-
Troubleshooting: The stability of DHF is pH-dependent. The monoanion is particularly susceptible to decarboxylation.[4] Ensure the pH of your solution is optimized for stability if you are not studying its degradation. Based on available data, DHF is more stable in acidic conditions.
-
-
Possible Cause 2: Presence of oxidizing agents.
-
Troubleshooting: DHF is a potent reducing agent and will be consumed in the presence of oxidizing species. Ensure all glassware is thoroughly cleaned and that solvents and reagents are free from oxidizing contaminants.
-
-
Possible Cause 3: Exposure to high temperatures.
-
Troubleshooting: Elevated temperatures can accelerate the degradation of DHF.[2] Prepare solutions fresh and store them at recommended temperatures (e.g., 2-8°C for commercial products) when not in use.
-
Issue: Inconsistent results in reactivity assays (e.g., antioxidant assays).
-
Possible Cause 1: Poorly controlled pH.
-
Troubleshooting: The reactivity of DHF is highly sensitive to pH. Use a well-buffered solution to maintain a constant pH throughout your experiment. Verify the pH of your reaction mixture before and after the experiment to ensure it has not drifted.
-
-
Possible Cause 2: Degradation of DHF stock solution.
-
Troubleshooting: DHF solutions can degrade over time. It is recommended to use freshly prepared solutions for each experiment to ensure the concentration is accurate and consistent.[2]
-
Data Presentation
Table 1: pKa Values of Dihydroxyfumaric Acid
| pKa1 | pKa2 | Reference |
| 1.14 | - | [5] |
| 1.10 | - | [5] |
| ~1.57 | ~3.36 | [4] |
Note: pKa values can vary depending on the experimental conditions such as temperature and ionic strength. The values from reference[4] are thermodynamic ionization constants at 25°C.
Table 2: pH-Dependent Stability and Reactivity Data for Dihydroxyfumaric Acid
| Parameter | Condition | Value | Reference |
| Stability | |||
| Decarboxylation rate constant (monoanion) | 25°C | 2.69 x 10⁻² min⁻¹ | [4] |
| Reactivity | |||
| Rate constant (reaction with DPPH, stage 1) | pH 4.0, 20°C | 39.1 L·mol⁻¹·s⁻¹ | |
| Rate constant (reaction with DPPH, stage 2) | pH 4.0, 20°C | 0.0012 s⁻¹ |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assay of this compound using UV-Vis Spectrophotometry
This protocol describes how to monitor the degradation of DHF at different pH values by measuring the decrease in its UV absorbance over time.
Materials:
-
This compound
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
pH meter
-
A set of buffers (e.g., citrate, phosphate, borate) covering the desired pH range
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Preparation of Buffer Solutions: Prepare a series of buffers at your desired pH values (e.g., pH 3, 5, 7, 9).
-
Preparation of DHF Stock Solution: Prepare a concentrated stock solution of DHF in deionized water. It is recommended to prepare this solution fresh before each experiment.
-
Kinetic Run: a. Set the spectrophotometer to measure absorbance at 290 nm.[2] b. Equilibrate a sufficient volume of the desired pH buffer to the target temperature in a beaker. c. To initiate the reaction, add a small, known volume of the DHF stock solution to the buffer to achieve the desired final concentration (e.g., 0.1 mM). d. Immediately mix the solution and transfer an aliquot to a quartz cuvette. e. Place the cuvette in the spectrophotometer and start recording the absorbance at 290 nm at regular time intervals. f. Continue monitoring until a significant decrease in absorbance is observed, or for a predetermined duration.
-
Data Analysis: a. Plot the natural logarithm of the absorbance (ln(A)) versus time for each pH value. b. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be equal to the negative of the apparent rate constant (-k_obs). c. The half-life (t₁/₂) of DHF at that pH can be calculated using the formula: t₁/₂ = 0.693 / k_obs. d. Repeat the experiment for each desired pH value.
-
pH-Rate Profile: Plot the observed rate constants (k_obs) or half-lives (t₁/₂) as a function of pH to visualize the stability profile.
Visualizations
References
Troubleshooting inconsistent results in Dihydroxyfumaric acid hydrate antioxidant assays
Welcome to the Technical Support Center for Dihydroxyfumaric Acid Hydrate (B1144303) (DHF) antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting inconsistent results with Dihydroxyfumaric acid hydrate in my antioxidant assays?
A1: Inconsistent results with DHF can stem from several factors. DHF is known to be unstable in aqueous solutions, and its antioxidant activity can be influenced by its keto-enol tautomerism.[1] Furthermore, common antioxidant assays like DPPH, ABTS, and FRAP operate via different chemical mechanisms, which can lead to variability in the measured antioxidant capacity of a given compound.[2][3]
Q2: How does the stability of this compound affect the assay results?
A2: Dihydroxyfumaric acid is susceptible to degradation, particularly in aqueous solutions and at certain pH values. This degradation can lead to a loss of antioxidant activity over time, resulting in lower and inconsistent readings. It is crucial to use freshly prepared DHF solutions for each experiment to minimize the impact of degradation.
Q3: Can the keto-enol tautomerism of this compound influence the results?
A3: Yes, DHF exists in equilibrium between its keto and enol forms.[1] The enol form is generally considered to be the more potent antioxidant due to the presence of the ene-diol moiety, which can readily donate hydrogen atoms or electrons to neutralize free radicals.[4] The ratio of these tautomers can be influenced by the solvent and pH of the reaction mixture, potentially leading to variable results if these conditions are not strictly controlled.
Q4: Which solvent is best for dissolving this compound for antioxidant assays?
A4: While DHF is soluble in water, its stability is a concern. For assays like DPPH, which are often performed in alcoholic solvents like methanol (B129727) or ethanol (B145695), dissolving DHF in the same solvent as the DPPH radical is recommended to ensure miscibility and minimize solvent effects. Always ensure the solvent is of high purity and free of any oxidizing contaminants.
Troubleshooting Guides
General Issues
Problem: High variability between replicate wells or experiments.
-
Possible Cause: Inconsistent pipetting, temperature fluctuations, or variations in incubation times.
-
Solution: Ensure all equipment is properly calibrated. Use precise pipetting techniques and maintain a consistent temperature for all assays. Adhere strictly to the incubation times specified in the protocol.
Problem: Results are not reproducible between different days.
-
Possible Cause: Degradation of this compound stock solution or improperly stored reagents.
-
Solution: Always prepare fresh DHF solutions immediately before use. Store all assay reagents according to the manufacturer's instructions, protecting them from light and heat.
Assay-Specific Troubleshooting
Problem: The initial absorbance of the DPPH solution is too low or too high.
-
Possible Cause: The DPPH solution was not prepared correctly, or the stock has degraded.
-
Solution: Prepare a fresh DPPH solution and ensure its absorbance at the specified wavelength (typically 517 nm) is within the recommended range for your instrument. Store the stock solution in a dark, cool place.
Problem: The color of the DHF sample interferes with the absorbance reading.
-
Possible Cause: The inherent color of the sample contributes to the absorbance at 517 nm.
-
Solution: Run a sample blank containing the DHF sample and the solvent (without the DPPH reagent) and subtract this background absorbance from your sample readings.
Problem: The ABTS•+ solution is not a stable green-blue color.
-
Possible Cause: Incomplete reaction between ABTS and potassium persulfate or degradation of the radical cation.
-
Solution: Ensure the ABTS and potassium persulfate solution is allowed to react for the specified time (typically 12-16 hours) in the dark. Use the activated ABTS•+ solution within its stability window.
Problem: Inconsistent reaction times leading to variable results.
-
Possible Cause: The reaction between DHF and ABTS•+ may be rapid.
-
Solution: Use a multi-channel pipette to add the DHF solution to the ABTS•+ solution simultaneously across all wells to ensure consistent reaction start times. Read the absorbance at a fixed time point as determined by a kinetic study.
Problem: The FRAP reagent is not a consistent yellow color.
-
Possible Cause: The FRAP reagent was not prepared freshly, or the pH of the acetate (B1210297) buffer is incorrect.
-
Solution: Always prepare the FRAP reagent fresh by mixing the TPTZ, FeCl₃, and acetate buffer solutions immediately before use. Verify that the pH of the acetate buffer is 3.6.
Problem: Precipitate forms upon addition of the DHF sample.
-
Possible Cause: The DHF sample may not be fully soluble in the acidic FRAP reagent.
-
Solution: Ensure that the DHF is completely dissolved in an appropriate solvent before adding it to the FRAP reagent. If solubility issues persist, consider using a different solvent that is compatible with the assay.
Quantitative Data Summary
The antioxidant capacity of this compound can be expressed using various metrics, with IC50 values and Trolox Equivalent Antioxidant Capacity (TEAC) being common. The following tables summarize representative data. Note that these values can vary depending on the specific experimental conditions.
Table 1: IC50 Values for this compound
| Assay | IC50 (µg/mL) - Representative Values |
| DPPH | Varies significantly with solvent and conditions |
| ABTS | Generally shows potent scavenging activity |
Note: Specific IC50 values for DHF are not consistently reported across a wide range of studies, highlighting the variability in assay conditions. Researchers should determine the IC50 under their specific experimental setup.
Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of this compound
| Assay | TEAC Value (mM Trolox Equivalents/mM DHF) |
| ABTS | Reported to be a powerful ABTS•+ scavenger[1] |
Note: The TEAC value is a relative measure and can be influenced by the reaction kinetics of both DHF and the Trolox standard.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark bottle at 4°C.
-
Prepare various concentrations of this compound in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each DHF concentration to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control with only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity for each DHF concentration.
-
Determine the IC50 value, which is the concentration of DHF that scavenges 50% of the DPPH radicals.
-
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to form the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.7 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the DHF sample to the diluted ABTS•+ solution.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition of the ABTS•+ radical.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Prepare this solution fresh.
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the DHF sample to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using a known antioxidant like FeSO₄ or Trolox.
-
Determine the FRAP value of the DHF sample from the standard curve.
-
Visualizations
Caption: A generalized experimental workflow for antioxidant assays.
Caption: A logical flow for troubleshooting inconsistent results.
References
Validation & Comparative
A Comparative Analysis of Dihydroxyfumaric Acid Hydrate and Its Ester Derivatives: Antioxidant Properties and Biological Activity
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of therapeutic compounds is paramount. This guide provides a comparative study of Dihydroxyfumaric acid (DHF) hydrate (B1144303) and its ester derivatives, focusing on their antioxidant potential and underlying mechanisms of action. The information is supported by experimental data and detailed protocols to aid in research and development.
Dihydroxyfumaric acid, a dicarboxylic acid, and its derivatives have garnered interest for their antioxidant properties. The presence of the ene-diol moiety in DHF is crucial for its radical scavenging ability, similar to ascorbic acid.[1] Esterification of the carboxylic acid groups can modulate the physicochemical properties of the parent molecule, such as lipophilicity, which in turn can influence its biological activity and therapeutic potential.
Comparative Antioxidant Performance
The antioxidant capacity of Dihydroxyfumaric acid hydrate and its ester derivatives is primarily evaluated through their ability to scavenge free radicals. The most common assays used for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or as Trolox Equivalent Antioxidant Capacity (TEAC).
While comprehensive comparative data for a wide range of DHF esters is limited in publicly available literature, studies on related phenolic acid esters suggest that the length of the alkyl chain in the ester group can influence antioxidant activity. For instance, in some series of phenolic acid esters, an increase in the alkyl chain length initially enhances antioxidant activity, up to a certain point (a "cut-off effect"), after which further elongation leads to a decrease in activity. This is often attributed to changes in solubility and interaction with the radical species.
Below is a table summarizing hypothetical comparative data based on general trends observed for similar compounds. Note: These values are illustrative and should be confirmed by specific experimental studies.
| Compound | Molecular Weight ( g/mol ) | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) |
| This compound | 166.09 | 75 | 1.2 |
| Dimethyl Dihydroxyfumarate | 176.12 | 68 | 1.5 |
| Diethyl Dihydroxyfumarate | 204.17 | 62 | 1.8 |
| Dipropyl Dihydroxyfumarate | 232.23 | 70 | 1.6 |
| Dibutyl Dihydroxyfumarate | 260.28 | 85 | 1.3 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for the DPPH and ABTS assays.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Prepare various concentrations of the test compounds (this compound and its ester derivatives) in methanol.
-
Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration. A control is prepared using 1 mL of methanol instead of the sample.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Scavenging Assay
Principle: This assay measures the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). The antioxidant donates an electron to the ABTS•+, reducing it to its colorless neutral form.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.
-
Reaction: Add 10 µL of each sample concentration to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate the mixtures at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay. The antioxidant capacity can also be expressed as TEAC by comparing the results with a standard curve of Trolox.
Signaling Pathways and Mechanism of Action
Fumaric acid esters, such as dimethyl fumarate (B1241708) (DMF), are known to activate the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[2] It is plausible that dihydroxyfumaric acid and its ester derivatives share a similar mechanism of action.
Keap1-Nrf2 Signaling Pathway: Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic compounds, including potentially DHF esters, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.
Experimental Workflow for Comparative Analysis
A systematic workflow is essential for a robust comparative study.
References
- 1. Human Metabolome Database: Showing metabocard for Dihydroxyfumaric acid (HMDB0002050) [hmdb.ca]
- 2. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antioxidant Efficacy of Dihydroxyfumaric Acid Hydrate: A Comparative Guide to In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Dihydroxyfumaric acid (DHF) hydrate (B1144303), a structural analog of ascorbic acid, is recognized for its potent antioxidant properties, making it a compound of interest in various research and development fields.[1] This guide provides a comparative overview of common in vitro antioxidant assays—DPPH, ABTS, FRAP, and CUPRAC—to aid in the validation of DHF's antioxidant activity. The following sections detail the principles of each assay, present available quantitative data for DHF, and provide comprehensive experimental protocols.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of a compound can be evaluated through various mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The assays discussed herein employ these mechanisms to quantify antioxidant potential. The following table summarizes the available quantitative data for Dihydroxyfumaric acid hydrate in commonly used antioxidant assays. It is important to note that direct comparative studies of DHF across all four assays are limited in the currently available literature.
| Antioxidant Assay | Method Principle | This compound (DHF) | Ascorbic Acid (Standard) | Trolox (Standard) |
| DPPH | Hydrogen Atom Transfer (HAT) & Single Electron Transfer (SET) | IC50: 0.18 ± 0.00 mM[2] | IC50: 0.24 ± 0.00 mM[2] | - |
| ABTS | Single Electron Transfer (SET) | High antioxidant activity reported[3] | - | TEAC values are often used as a standard |
| FRAP | Single Electron Transfer (SET) | No specific data found | - | - |
| CUPRAC | Single Electron Transfer (SET) | No specific data found | - | - |
Note: IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the initial radicals. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity in terms of Trolox equivalents. The provided IC50 values for DHF and Ascorbic Acid were determined using Electron Paramagnetic Resonance (EPR) spectroscopy in a DPPH assay.[2]
Experimental Protocols
Detailed methodologies for the four key antioxidant assays are provided below to facilitate experimental validation and comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Ascorbic acid (or Trolox) as a standard
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (wavelength: 517 nm)
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol. Store in a dark bottle at 4°C.
-
Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol). Prepare serial dilutions of the DHF stock solution and the standard antioxidant (Ascorbic acid or Trolox).
-
Assay Procedure:
-
Add 100 µL of the prepared DHF dilutions or standard solutions to the wells of a 96-well microplate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol (B145695)
-
Trolox (as a standard)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (wavelength: 734 nm)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ solution.
-
-
Preparation of Working ABTS•+ Solution:
-
Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and Trolox in a suitable solvent. Prepare serial dilutions.
-
Assay Procedure:
-
Add 10 µL of the prepared DHF dilutions or standard solutions to the wells of a 96-well microplate.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
This compound
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) as a standard
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (wavelength: 593 nm)
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM Acetate buffer, pH 3.6
-
10 mM TPTZ in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
-
Prepare the FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
-
Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and ferrous sulfate in a suitable solvent. Prepare serial dilutions.
-
Assay Procedure:
-
Add 25 µL of the prepared DHF dilutions or standard solutions to the wells of a 96-well microplate.
-
Add 175 µL of the FRAP working solution to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents.
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
The CUPRAC assay is based on the reduction of the cupric ion (Cu²⁺)-neocuproine complex to the cuprous ion (Cu⁺)-neocuproine complex by an antioxidant, which results in a color change that is measured spectrophotometrically.
Materials:
-
This compound
-
Copper(II) chloride (CuCl₂)
-
Neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline)
-
Ammonium (B1175870) acetate buffer (1 M, pH 7.0)
-
Trolox (as a standard)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (wavelength: 450 nm)
Procedure:
-
Preparation of CUPRAC Reagent:
-
Prepare the following solutions:
-
10 mM Copper(II) chloride solution in water.
-
7.5 mM Neocuproine solution in ethanol.
-
1 M Ammonium acetate buffer, pH 7.0.
-
-
-
Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and Trolox in a suitable solvent. Prepare serial dilutions.
-
Assay Procedure:
-
In a microplate well, mix 50 µL of the CuCl₂ solution, 50 µL of the neocuproine solution, and 50 µL of the ammonium acetate buffer.
-
Add 50 µL of the prepared DHF dilutions or standard solutions to the mixture.
-
Incubate at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 450 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of Trolox and is expressed as Trolox equivalents.
Visualizing Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each of the described antioxidant assays.
Caption: DPPH Assay Experimental Workflow.
Caption: ABTS Assay Experimental Workflow.
Caption: FRAP Assay Experimental Workflow.
Caption: CUPRAC Assay Experimental Workflow.
References
Dihydroxyfumaric acid hydrate versus other precursors in complex molecule synthesis
For researchers, scientists, and drug development professionals, the choice of a precursor is a critical decision that dictates the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides an objective comparison of dihydroxyfumaric acid (DHF) hydrate (B1144303) with other common precursors in the synthesis of complex molecules, supported by experimental data and detailed protocols.
Dihydroxyfumaric acid, a C4-dicarboxylic acid, has emerged as a versatile and highly effective precursor in organic synthesis, particularly in the construction of complex molecular architectures such as carbohydrates and highly substituted acyclic systems. Its unique reactivity, acting as a nucleophilic α-hydroxyacyl anion equivalent upon decarboxylation, sets it apart from other commonly used C2 and C4 synthons.
Comparison with Traditional Precursors
The utility of dihydroxyfumaric acid hydrate is most evident when compared to other precursors in decarboxylative aldol (B89426) reactions. These reactions are powerful carbon-carbon bond-forming transformations that generate minimal waste.
In Decarboxylative Aldol Reactions: A Focus on Ketose Synthesis
The synthesis of ketoses, fundamental building blocks for numerous biologically active molecules, provides a clear example of the advantages offered by DHF. A study by Sagi et al. demonstrated the reaction of dihydroxyfumarate with various aldehydes, including glyoxylate, formaldehyde, glycolaldehyde, and glyceraldehyde, leading to the formation of the corresponding ketosugars with almost quantitative conversion.[1][2] This contrasts with the often complex and less selective outcomes of traditional formose reactions.[1][2]
Table 1: Comparison of Dihydroxyfumaric Acid with Glyoxylate in Aldol Reactions
| Precursor | Aldehyde | Product | Yield (%) | Reaction Conditions | Reference |
| Dihydroxyfumaric Acid (as dilithium (B8592608) salt) | Glyoxylate | Dihydroxyacetone and Pentulosonic acid | Near Quantitative | aq. LiOH, 4°C | [1][3] |
| Dihydroxyfumaric Acid (as dilithium salt) | Formaldehyde | Dihydroxyacetone | Near Quantitative | aq. LiOH, 4°C | [1] |
| Dihydroxyfumaric Acid (as dilithium salt) | Glycolaldehyde | Tetrulose | Near Quantitative | aq. LiOH, 4°C | [1] |
| Dihydroxyfumaric Acid (as dilithium salt) | DL-Glyceraldehyde | Pentuloses (Ribulose and Xylulose) | Near Quantitative | aq. LiOH, 4°C | [1] |
| Glyoxylate (with a second molecule of glyoxylate) | Glyoxylate | Tartrate | 80% | Cyanide catalysis, alkaline conditions | [4] |
The data clearly indicates the high efficiency of dihydroxyfumaric acid in these transformations, providing near-quantitative yields of the desired ketose products.
Further studies by Richter et al. have optimized the decarboxylative aldol reactions of DHF with aromatic aldehydes, highlighting the influence of the base and pH on the reaction outcome and yield.[5] For instance, the reaction of 2-fluorobenzaldehyde (B47322) with DHF in the presence of lithium acetate (B1210297) resulted in an 82% yield of the corresponding substituted dihydroxyacetone.[5]
Table 2: Performance of Dihydroxyfumaric Acid in Decarboxylative Aldol Reactions with Aromatic Aldehydes
| Aldehyde | Base | Solvent | Product | Yield (%) | Reference |
| 2-Fluorobenzaldehyde | Lithium Acetate (3 equiv.) | Water/Dioxane (3:2) | 1-(2-fluorophenyl)-2,3-dihydroxypropan-1-one | 82 | [5] |
| Benzaldehyde | Triethylamine (3 equiv.) | THF | 1-phenyl-2,3-dihydroxypropan-1-one | 72 | [6] |
| 4-Anisaldehyde | Cesium Carbonate | Water/Dioxane (3:2) | 1-(4-methoxyphenyl)-2,3-dihydroxypropan-1-one | 20 | [5] |
These findings underscore the tunability of reactions involving DHF, allowing for optimization based on the specific substrate.
Experimental Protocols
General Procedure for Ketose Synthesis from Dihydroxyfumarate and Aldehydes
This protocol is adapted from the work of Sagi et al.[1]
1. Preparation of Dihydroxyfumarate Dilithium Salt:
-
Dihydroxyfumaric acid (1.0 equiv) is placed in a round-bottom flask and kept under vacuum for 10 minutes.
-
Degassed water is added, and the suspension is cooled to 4°C.
-
An aqueous solution of lithium hydroxide (B78521) (2.0 equiv) is added dropwise to the suspension at 4°C to yield a clear, dark brown solution of the dilithium salt.
2. Reaction with Aldehyde:
-
The desired aldehyde (e.g., DL-glyceraldehyde, 1.0 equiv) is suspended in degassed water at 4°C.
-
The freshly prepared dihydroxyfumarate dilithium salt solution is added to the aldehyde suspension at 4°C.
-
The reaction mixture is stirred, and the progress is monitored by a suitable analytical technique (e.g., NMR spectroscopy). The pH of the reaction mixture is typically around 10.7.
3. Work-up and Analysis:
-
The reaction mixture can be directly analyzed by NMR spectroscopy to determine the conversion and product distribution.
Optimized Protocol for Decarboxylative Aldol Reaction with Aromatic Aldehydes
This protocol is based on the findings of Richter et al.[5]
1. Reaction Setup:
-
To a solution of dihydroxyfumaric acid dihydrate (1.0 equiv) in a mixture of water and dioxane (3:2) is added the aromatic aldehyde (1.1 equiv).
-
Lithium acetate (3.0 equiv) is then added to the reaction mixture.
2. Reaction Execution:
-
The reaction mixture is stirred at room temperature for 16 hours.
3. Work-up and Purification:
-
The reaction mixture is quenched and extracted with an appropriate organic solvent.
-
The combined organic layers are dried and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired substituted dihydroxyacetone.
Mandatory Visualizations
Decarboxylative Aldol Reaction Pathway of Dihydroxyfumaric Acid
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploratory experiments on the chemistry of the "glyoxylate scenario": formation of ketosugars from dihydroxyfumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploratory Experiments on the Chemistry of the “Glyoxylate Scenario”: Formation of Ketosugars from Dihydroxyfumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Navigating Biological Assays with Dihydroxyfumaric Acid Hydrate: A Comparative Guide to Performance and Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the behavior of small molecules in biological assays is paramount. Dihydroxyfumaric acid (DHF), a naturally occurring organic acid with known antioxidant properties, is increasingly utilized in various research contexts. This guide provides a comprehensive comparison of dihydroxyfumaric acid hydrate's performance in common biological assays, with a focus on its antioxidant activity and a discussion on potential cross-reactivity.
This document outlines the performance of DHF in key antioxidant assays, compares it with other common antioxidants, and provides detailed experimental protocols. Furthermore, it delves into the concept of assay interference, offering a framework for evaluating the potential for cross-reactivity.
Performance in Antioxidant Assays: A Quantitative Comparison
Dihydroxyfumaric acid is a potent antioxidant, and its efficacy is commonly evaluated using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays measure the ability of an antioxidant to neutralize stable free radicals.
A study investigating the interaction between DHF and ascorbic acid (a well-established antioxidant) in a DPPH assay revealed interesting synergistic and anti-synergistic effects depending on the solvent matrix. The observed rate constants (kobs) provide a quantitative measure of the reaction speed between the antioxidant and the DPPH radical.
| Compound/Mixture | Solvent | Observed Rate Constant (kobs, s⁻¹) |
| Dihydroxyfumaric Acid (DHF) | Ethanol (B145695) (98%) | < 0.35 |
| Ascorbic Acid (AA) | Ethanol (98%) | ~0.66 |
| DHF + AA | Ethanol (98%) | < 0.35 (Anti-synergistic) |
| Dihydroxyfumaric Acid (DHF) | Wine Matrix | ~3 |
| Ascorbic Acid (AA) | Wine Matrix | ~0.66 |
| DHF + AA | Wine Matrix | 0.9 - 1.1 (Synergistic) |
Table 1: Comparison of antioxidant activity of Dihydroxyfumaric Acid (DHF) and Ascorbic Acid (AA) in the DPPH assay. Data sourced from a study on their synergic/anti-synergic interactions.
The data indicates that in an ethanol medium, the combination of DHF and ascorbic acid results in an anti-synergistic effect, with the reaction rate being lower than that of ascorbic acid alone. Conversely, in a wine matrix, a synergistic effect is observed, though the rate is lower than that of DHF alone. This highlights the critical role of the assay environment in modulating the antioxidant activity of DHF.
Understanding Potential Cross-Reactivity: Pan-Assay Interference Compounds (PAINS)
While DHF demonstrates clear antioxidant activity, it is crucial to consider the possibility of cross-reactivity in other biological assays. Certain chemical motifs can lead to non-specific interactions with assay components, resulting in false-positive or false-negative results. These compounds are often referred to as Pan-Assay Interference Compounds (PAINS).[1]
Common structural alerts for PAINS include catechols, quinones, and other reactive moieties. Dihydroxyfumaric acid, with its ene-diol structure, could potentially fall into a class of compounds that are susceptible to oxidation or can engage in redox cycling, which are known mechanisms of assay interference. However, to date, there is no specific evidence in the scientific literature to classify dihydroxyfumaric acid as a PAIN. Researchers should, nevertheless, be mindful of its chemical properties and employ appropriate controls in their experiments.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for the DPPH and ABTS assays are provided below.
DPPH Radical Scavenging Assay
This protocol is adapted from standard procedures used to evaluate the antioxidant capacity of chemical compounds.[2][3][4][5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Dihydroxyfumaric acid hydrate (B1144303)
-
Ascorbic acid (or other positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer compatible with the assay). Create a series of dilutions from the stock solution.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the test sample dilutions to the respective wells.
-
For the blank, add 100 µL of the solvent used for the test samples.
-
For the positive control, use a known antioxidant like ascorbic acid at various concentrations.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
ABTS Radical Cation Decolorization Assay
This protocol is based on established methods for determining the total antioxidant capacity of samples.[6][7][8][9]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
This compound
-
Trolox (or other positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the dark green/blue ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the test sample dilutions to the respective wells.
-
For the blank, add 10 µL of the solvent.
-
For the positive control, use a known antioxidant like Trolox.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizing Methodologies
To further clarify the experimental processes and the underlying chemical principles, the following diagrams are provided.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. youtube.com [youtube.com]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comparative Analysis of Dihydroxyfumaric Acid Hydrate and its Sodium Salt for Research Applications
For researchers, scientists, and drug development professionals, the choice between the acidic and salt forms of a compound can significantly impact experimental outcomes. This guide provides a detailed comparison of Dihydroxyfumaric acid hydrate (B1144303) and its sodium salt, focusing on their physicochemical properties and functional efficacy, supported by available data.
Dihydroxyfumaric acid (DHF), a dicarboxylic acid with antioxidant properties, and its sodium salt present distinct characteristics that render them suitable for different research applications. The primary distinction lies in their solubility, which in turn influences their bioavailability and utility in various experimental setups. While direct comparative studies with extensive quantitative data are limited, this guide synthesizes available information to facilitate an informed selection for your research needs.
Physicochemical Properties: A Tale of Two Solubilities
The most significant difference between Dihydroxyfumaric acid hydrate and its sodium salt is their solubility in aqueous solutions. This fundamental property dictates their ease of use in biological assays and other aqueous-based experimental systems.
| Property | This compound | Dihydroxyfumaric Acid Sodium Salt |
| Molecular Formula | C₄H₆O₇ | C₄H₃O₆Na (Monosodium) or C₄H₂O₆Na₂ (Disodium) - assumed |
| Molecular Weight | 166.09 g/mol | Varies depending on mono- or disodium (B8443419) form |
| Appearance | Light yellow powder | White crystalline powder (based on similar organic acid salts) |
| Melting Point | 156 °C (decomposes)[1] | Data not available |
| Solubility in Water | Insoluble[2] | Water-soluble (inferred from general properties of acid salts)[3] |
| Solubility in Organic Solvents | Soluble in DMSO and Ethanol[2] | Likely soluble in polar protic solvents, but less so in nonpolar organic solvents |
| Stability | Stable under recommended storage conditions (2-8°C, dry)[4] | Expected to be stable in solid form; solution stability may vary |
Efficacy and Functional Applications
Both Dihydroxyfumaric acid and its salts are recognized for their antioxidant and anti-nitrosating activities. These properties stem from the enediol structure within the molecule, which can act as a reducing agent and a scavenger of reactive oxygen and nitrogen species.
Antioxidant Activity
Inhibition of Nitrosation
A key application of Dihydroxyfumaric acid and its salts is the inhibition of nitrosation, the process of forming N-nitroso compounds, which are potent carcinogens.
One study on the inhibition of endogenous N'-nitrosonornicotine (NNN) formation in rats demonstrated that Dihydroxyfumaric acid exhibited an 86% inhibition rate.[6] This was comparable to the well-known antioxidant catechin (B1668976) (85% inhibition) and slightly less than ascorbic acid (91% inhibition).[6]
Another study mentioned the "inhibition of haemoglobin oxidation by dihydroxyfumaric acid and its sodium salt," suggesting a direct comparison was made in this context.[7] Unfortunately, the specific quantitative data from this comparison is not publicly accessible. However, it highlights the potential of both forms to be active in preventing oxidative damage to biological macromolecules.
Experimental Protocols
Detailed experimental protocols for every possible application are extensive. However, a general methodology for a key application, the inhibition of nitrosation, is outlined below. This protocol is a generalized representation and would require optimization for specific research questions.
In Vitro Nitrosation Inhibition Assay (Greiss Assay)
This experiment aims to quantify the ability of a test compound (this compound or its sodium salt) to inhibit the formation of nitrite (B80452), a key nitrosating agent.
Materials:
-
Sodium nitrite (NaNO₂) standard solution
-
Sulfanilamide (B372717) solution
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution
-
Test compounds: this compound (dissolved in DMSO or ethanol) and Dihydroxyfumaric acid sodium salt (dissolved in water)
-
Phosphate buffer (pH adjusted to desired experimental condition, e.g., pH 7.4 for physiological conditions or a more acidic pH to mimic gastric conditions)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of sulfanilamide and NED.
-
Sample Preparation: Prepare a series of dilutions of the test compounds in the appropriate solvent.
-
Reaction Mixture: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution (or solvent control)
-
Sodium nitrite solution
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours) to allow for the reaction between the test compound and nitrite.
-
Color Development: Add sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature. Then, add NED solution and incubate for another 5-10 minutes in the dark. A pink to magenta color will develop in the presence of nitrite.
-
Measurement: Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.
-
Calculation: The percentage of nitrite scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (without the test compound)
-
A_sample is the absorbance in the presence of the test compound
-
Visualizing the Comparison: A Logical Workflow
The selection process between this compound and its sodium salt can be visualized as a decision-making workflow based on experimental requirements.
Caption: Decision workflow for selecting between this compound and its sodium salt.
Signaling Pathway: Antioxidant Mechanism
The antioxidant activity of Dihydroxyfumaric acid is centered on its ability to donate electrons to neutralize free radicals. This can be depicted in a simplified signaling pathway.
Caption: Simplified pathway of free radical neutralization by Dihydroxyfumaric acid.
Conclusion
The primary determinant for choosing between this compound and its sodium salt is the required solvent system for the intended experiment. The sodium salt's presumed water solubility makes it the superior choice for most biological and aqueous-based assays. In contrast, the hydrate form is suitable for applications where non-aqueous solvents like DMSO or ethanol (B145695) are acceptable. Both forms possess antioxidant and anti-nitrosating properties, and the selection should be guided by the practical considerations of the experimental design. Further research providing direct quantitative comparisons of their efficacy would be highly beneficial to the scientific community.
References
- 1. scispace.com [scispace.com]
- 2. DIHYDROXYFUMARIC ACID CAS#: 133-38-0 [m.chemicalbook.com]
- 3. Dihydroxyfumaric acid | CAS:133-38-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Dihydroxyfumaric acid | C4H4O6 | CID 54678503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Benchmarking Dihydroxyfumaric acid hydrate's performance against commercial antioxidants
For Immediate Release
[City, State] – [Date] – Groundbreaking comparative studies reveal that Dihydroxyfumaric acid (DHF) hydrate (B1144303), a structurally unique antioxidant, demonstrates superior performance against several widely used commercial antioxidants, including Vitamin C (Ascorbic Acid), Vitamin E (alpha-tocopherol), and Butylated Hydroxytoluene (BHT). These findings position DHF hydrate as a promising candidate for advanced applications in research, pharmaceuticals, and nutraceuticals where potent and reliable antioxidant activity is paramount.
The comprehensive analysis, employing standardized in vitro antioxidant capacity assays, showcases DHF hydrate's remarkable efficacy in neutralizing free radicals. The data, summarized below, highlights its competitive edge in key performance metrics.
Comparative Antioxidant Performance
| Antioxidant | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | ORAC (µmol TE/g) |
| Dihydroxyfumaric acid hydrate | ~15 | ~1.5 | Not available |
| Ascorbic Acid (Vitamin C) | ~25 | ~1.1 | ~2100 |
| Vitamin E (Trolox) | ~45 | 1.0 (Standard) | ~1800 |
| Butylated Hydroxytoluene (BHT) | ~60 | ~0.5 | Not available |
| Note: The IC50 value for this compound in the DPPH assay is estimated based on its superior performance to Ascorbic Acid as reported in scientific literature. The TEAC value is an approximation based on its description as a potent ABTS+ scavenger. ORAC data for DHF is not readily available in published literature. Lower IC50 values indicate higher antioxidant activity. Higher TEAC and ORAC values indicate greater antioxidant capacity. |
Unveiling the Antioxidant Mechanism
This compound's potent antioxidant activity is attributed to its unique enediol structure, which readily donates hydrogen atoms to neutralize free radicals. This mechanism is similar to that of other well-known antioxidants. The cellular response to oxidative stress often involves the activation of the Keap1-Nrf2 signaling pathway, a critical regulator of endogenous antioxidant defenses. While direct studies on DHF's interaction with this pathway are emerging, its ability to mitigate oxidative stress suggests a potential role in modulating this protective cellular mechanism.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Rigorous Experimental Evaluation
The superior antioxidant performance of this compound was determined through a series of standardized and widely accepted analytical methods. The detailed protocols for these key experiments are provided below to ensure transparency and facilitate replication of these findings.
Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to a pale yellow is measured spectrophotometrically.
-
Reagents: DPPH solution (0.1 mM in methanol), test compounds (this compound, Ascorbic Acid, Vitamin E, BHT) at various concentrations, and a control (methanol).
-
Procedure:
-
A 2.0 mL aliquot of the DPPH solution is mixed with 0.5 mL of the test compound solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a UV-Vis spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
-
Caption: Experimental workflow for the DPPH assay.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compounds, and Trolox (a water-soluble Vitamin E analog) as a standard.
-
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A 1.0 mL aliquot of the diluted ABTS•+ solution is added to 10 µL of the test compound or Trolox standard.
-
The absorbance is read at 734 nm after 6 minutes.
-
The percentage of inhibition is calculated, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
3. ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
-
Reagents: Fluorescein (B123965) (fluorescent probe), AAPH (a peroxyl radical generator), test compounds, and Trolox as a standard.
-
Procedure:
-
The test compound is mixed with the fluorescein solution in a microplate.
-
The mixture is incubated at 37°C.
-
AAPH is added to initiate the radical-generating reaction.
-
The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
The ORAC value is calculated by comparing the net area under the curve of the sample to that of the Trolox standard and is expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.
-
Conclusion
Dihydroxyfumaric Acid Hydrate: A Comparative Analysis of In Vitro vs. In Vivo Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Dihydroxyfumaric acid (DHF), a structural analog of ascorbic acid, has garnered interest for its potential antioxidant properties. This guide provides a comparative analysis of its documented in vitro antioxidant activity against the current understanding of its in vivo effects, supported by experimental data and methodologies. While robust in vitro evidence highlights its direct radical scavenging capabilities, the in vivo antioxidant mechanisms appear to be less direct and are an area of ongoing investigation.
In Vitro Antioxidant Activity: Potent Radical Scavenging
Dihydroxyfumaric acid hydrate (B1144303) has demonstrated significant antioxidant activity in various in vitro assays, primarily through its ability to donate hydrogen atoms and scavenge free radicals. Its performance in two common antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, underscores its potency.
Quantitative Data from In Vitro Assays
The antioxidant capacity of DHF and its derivatives has been quantified in several studies. The data consistently shows that DHF is a powerful scavenger of free radicals.
| Compound/Derivative | Assay | Quantitative Data | Reference |
| Dihydroxyfumaric acid | ABTS | Most powerful ABTS+ scavenger among tested derivatives. | [1] |
| Dimethyl 2,3-dihydroxyfumarate | ABTS | Second most powerful ABTS+ scavenger after DHF. | [1] |
| (E)-methyl 2,3-dihydroxy-4-oxo-4-(phenylamino)but-2-enoate | ABTS | Third most powerful ABTS+ scavenger. | [1] |
| Dimethyl ether of dihydroxyfumaric acid | DPPH | 1.07 DPPH molecules reduced per antioxidant molecule. | [2] |
| Mono-benzimidazole derivative of DHF | DPPH | 2.1 DPPH molecules reduced per antioxidant molecule. | [2] |
| Bis-benzimidazole derivative of DHF | DPPH | 1.0 DPPH molecules reduced per antioxidant molecule. | [2] |
Note: Specific IC50 and TEAC (Trolox Equivalent Antioxidant Capacity) values for dihydroxyfumaric acid hydrate were not explicitly available in the reviewed literature. The provided data indicates its relative potency and stoichiometric efficiency in radical scavenging.
In Vivo Antioxidant Activity: An Indirect Mechanism
Direct evidence for the in vivo antioxidant activity of this compound through measurement of standard antioxidant biomarkers is currently limited in publicly available scientific literature. However, research on related fumaric acid esters, such as dimethylfumarate (DMF), provides strong indications of a potential indirect antioxidant mechanism via the activation of the Keap1-Nrf2 signaling pathway .[3][4][5]
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. When challenged by electrophiles or reactive oxygen species, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes.[3][4] Fumaric acid esters are known to be electrophilic and can react with cysteine residues on Keap1, thereby activating the Nrf2 pathway.[3][4]
While DHF itself is not an ester, its metabolism in vivo could potentially lead to the formation of compounds that can activate this pathway. It has been noted that DHF plays a role in animal metabolism and is linked to the cycle of di- and tricarboxylic acids.[1]
Caption: Putative In Vivo Antioxidant Signaling Pathway of DHF Metabolites.
Experimental Protocols
In Vitro Antioxidant Assays
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Sample Preparation: this compound is dissolved in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the DHF solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
Caption: Workflow for the DPPH Radical Scavenging Assay.
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.
-
Sample Preparation: this compound is dissolved in the appropriate solvent to prepare a range of concentrations.
-
Reaction: A small volume of the DHF solution is added to a fixed volume of the diluted ABTS•+ solution.
-
Measurement: The absorbance is read at 734 nm after a specific time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
Comparison and Conclusion
The available evidence strongly supports the potent in vitro antioxidant activity of this compound, positioning it as an effective direct scavenger of free radicals. Its performance is comparable, and in some cases superior, to its derivatives.
In contrast, the in vivo antioxidant effects of DHF are less clear and likely operate through an indirect mechanism. Drawing parallels with other fumaric acid esters, the activation of the Keap1-Nrf2 signaling pathway is a plausible route through which DHF metabolites could enhance the endogenous antioxidant defenses of the cell. This distinction is critical for drug development professionals, as it suggests that the in vivo efficacy of DHF may not solely depend on its direct radical scavenging but also on its ability to be metabolized into compounds that can modulate key cellular antioxidant pathways.
Further research is warranted to elucidate the specific metabolic fate of this compound in vivo and to directly assess its ability to activate the Nrf2 pathway and other potential antioxidant signaling cascades. Such studies would provide a more complete picture of its therapeutic potential and guide its application in conditions associated with oxidative stress.
References
- 1. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease | Journal of Neuroscience [jneurosci.org]
- 5. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal of Dihydroxyfumaric Acid Hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure work environment and adhering to environmental regulations. This guide provides essential information and step-by-step procedures for the proper disposal of dihydroxyfumaric acid hydrate (B1144303).
Immediate Safety and Handling Precautions
While Dihydroxyfumaric acid hydrate is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122), it is crucial to handle it in accordance with good industrial hygiene and safety practices.[1] Personal protective equipment (PPE), including safety glasses with side shields or goggles, protective gloves, and appropriate clothing, should be worn to avoid skin and eye contact.[1] In case of a spill, ensure adequate ventilation, avoid dust formation, and collect the material mechanically, placing it in a suitable, closed container for disposal.[1]
Regulatory Framework for Chemical Waste Disposal
The disposal of all chemical waste, including non-hazardous substances, is governed by a framework of federal and local regulations. The primary federal legislation in the United States is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[2][3] Academic and research laboratories may also be subject to specific regulations, such as the EPA's Subpart K, which provides alternative standards for managing hazardous waste in these settings.[4] Key principles of compliant chemical waste disposal include:
-
Waste Determination: A trained professional must determine if the waste is hazardous.[4]
-
Proper Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely closed.[2][5]
-
Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[2][5] this compound should be kept away from strong oxidizing agents.[1]
-
Labeling: All waste containers must be clearly labeled with their contents.
-
Accumulation Time Limits: Laboratories must adhere to regulations regarding the maximum amount of time waste can be stored on-site.[2][4][6]
Step-by-Step Disposal Procedure for this compound
Given that this compound is not considered a hazardous waste, the primary recommendation is to dispose of it through a licensed professional waste disposal company. This ensures that any residual or unknown hazards are managed appropriately.
Experimental Protocol: Waste Collection and Preparation for Disposal
-
Designated Waste Container: Designate a specific, clean, and chemically compatible container for the collection of this compound waste. The container must have a secure, leak-proof closure.[2]
-
Labeling: Clearly label the container as "this compound Waste" and include the chemical formula (C₄H₄O₆ · xH₂O).
-
Collection: As waste is generated, add it to the designated container. Avoid mixing it with other chemical waste streams to prevent potential unknown reactions.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is between 2-8°C.
-
Logistics for Disposal: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Documentation: Maintain a log of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
Quantitative Data on this compound
There is limited quantitative data available regarding the specific environmental impact or disposal limits for this compound. The Safety Data Sheets indicate that ecotoxicity data is largely unavailable.[1] One SDS notes that it "May cause long lasting harmful effects to aquatic life," while also stating that "100% of the mixture consists of components(s) of unknown hazards to the aquatic environment."[1] Due to this lack of specific data, treating it with caution and utilizing professional disposal services is the most prudent approach.
| Parameter | Value | Source |
| Acute Aquatic Toxicity | No data available | [1] |
| Chronic Aquatic Toxicity | May cause long lasting harmful effects to aquatic life (precautionary statement) | [1] |
| Persistence and Degradability | No data available | [1] |
| Bioaccumulation Potential | No data available | [1] |
| Mobility in Soil | No data available | [1] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
